molecular formula C25H28O6 B14752145 Schizolaenone C

Schizolaenone C

Cat. No.: B14752145
M. Wt: 424.5 g/mol
InChI Key: CVIHLQPNGRNSIC-CEMXSPGASA-N
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Description

Schizolaenone C has been reported in Paulownia tomentosa with data available.

Properties

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-19-20(28)12-23-24(25(19)30)21(29)13-22(31-23)16-9-17(26)11-18(27)10-16/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1

InChI Key

CVIHLQPNGRNSIC-CEMXSPGASA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=CC(=C3)O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=CC(=C3)O)O)O)C)C

Origin of Product

United States

Foundational & Exploratory

Schizolaenone C: A Technical Guide on its Discovery, Natural Sources, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizolaenone C is a C-geranylated flavanone, a class of natural products noted for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and preliminary biological evaluation of this compound. Detailed experimental protocols for the isolation and structural elucidation of C-geranylated flavanones are presented, alongside a summary of the known cytotoxic effects of this compound and the anti-inflammatory signaling pathways of closely related compounds. This document serves as a foundational resource for researchers interested in the therapeutic potential of this compound and other C-geranylated flavonoids.

Discovery and Natural Sources

This compound was first discovered as a novel C-geranylated flavanone isolated from the methanolic extract of Schizolaena hystrix, a plant indigenous to the rainforests of Madagascar.[1] The discovery was the result of bioassay-guided fractionation of the plant extract, which aimed to identify cytotoxic constituents.[1] In addition to S. hystrix, this compound has also been reported to be present in Paulownia tomentosa, commonly known as the empress tree.

The molecular structure of this compound was determined to be (2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one. Its chemical properties are summarized in Table 1.

PropertyValue
Molecular Formula C₂₅H₂₈O₆
Molecular Weight 424.5 g/mol
IUPAC Name (2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
CAS Number 928760-56-9

Experimental Protocols

While the complete, detailed experimental protocol from the original discovery publication is not fully available, the following sections describe representative methodologies for the isolation and structural characterization of C-geranylated flavanones from plant materials, based on established techniques in the field.

Isolation of C-Geranylated Flavanones

The isolation of this compound and related compounds typically involves a multi-step process beginning with the extraction of dried and powdered plant material. A general workflow is depicted in the diagram below.

G plant Dried & Powdered Plant Material (e.g., leaves, bark) extraction Maceration with Methanol or Ethanol plant->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, water) crude_extract->partition fractions Fractionation (e.g., Ethyl Acetate Fraction) partition->fractions chromatography1 Column Chromatography (Silica Gel) fractions->chromatography1 subfractions Sub-fractions chromatography1->subfractions chromatography2 Preparative HPLC (C18 Column) subfractions->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Figure 1: General workflow for the isolation of this compound.

Protocol:

  • Extraction: Dried and powdered plant material (e.g., 1 kg of Schizolaena hystrix bark) is macerated with methanol at room temperature for 48-72 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The resulting methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The C-geranylated flavanones are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a gradient of methanol and water, to yield the pure compound.

Structure Elucidation

The structure of an isolated flavanone like this compound is determined using a combination of spectroscopic techniques.

Protocol:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

    • 2D NMR: Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments are employed to establish the connectivity of protons and carbons, allowing for the complete assignment of the chemical structure.

  • Circular Dichroism (CD) Spectroscopy: The absolute configuration of the chiral center(s) in the flavanone ring is determined by CD spectroscopy.

Biological Activity

Cytotoxicity

Bioassay-guided fractionation of the extract from Schizolaena hystrix revealed that several isolated flavanones possess cytotoxic activity against the A2780 human ovarian cancer cell line.[2][3][4] While a specific IC₅₀ value for this compound has not been prominently reported in readily available literature, a related study on other flavanones from the same plant indicated that while some compounds like Nymphaeol A were highly active (IC₅₀ = 5.5 µg/mL), others were found to be "weakly active".[2][4] This suggests that this compound likely possesses some level of cytotoxic activity, though it may be less potent than other compounds from the same source.

CompoundCell LineIC₅₀ (µg/mL)
Nymphaeol AA27805.5[2][4]
This compound A2780 Reported as weakly active [2]
Potential Anti-inflammatory Signaling Pathway

A specific signaling pathway for this compound has not yet been elucidated. However, studies on other C-geranylated flavonoids have demonstrated their potential as anti-inflammatory agents through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The proposed mechanism is as follows:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikb_deg IκB Degradation tlr4->ikb_deg schizo This compound (and related flavanones) schizo->ikb_deg Inhibition nfkb_trans NF-κB Nuclear Translocation ikb_deg->nfkb_trans gene_exp Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_trans->gene_exp inflammation Inflammation gene_exp->inflammation

Figure 2: Proposed anti-inflammatory mechanism of C-geranylated flavanones.

In this proposed pathway, inflammatory stimuli such as lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4), leading to the degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. C-geranylated flavanones are thought to inhibit the degradation of IκB, thereby preventing NF-κB translocation and subsequent inflammation.

Conclusion and Future Directions

This compound represents an intriguing member of the C-geranylated flavanone family with potential biological activities. Its discovery from Schizolaena hystrix underscores the importance of biodiversity in the search for novel therapeutic agents. While initial studies have pointed towards cytotoxic effects, further research is required to quantify this activity across a broader range of cancer cell lines and to elucidate its precise mechanism of action. Moreover, investigating its potential anti-inflammatory properties, based on the activity of related compounds, could open new avenues for its therapeutic application. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the chemistry and biology of this compound and other promising natural products.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Geranylated Flavanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranylated flavanones are a class of specialized metabolites garnering significant interest in the scientific community due to their diverse and potent biological activities. The addition of a C10 isoprenoid chain, known as a geranyl group, to the flavanone backbone enhances their lipophilicity and interaction with biological membranes, often leading to improved therapeutic properties. This technical guide provides a comprehensive overview of the biosynthesis of these valuable compounds, detailing the enzymatic steps, key enzymes, and underlying molecular mechanisms. It is designed to be a resource for researchers in natural product chemistry, metabolic engineering, and drug discovery, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation and application of geranylated flavanones.

Introduction

Flavonoids are a diverse group of plant secondary metabolites synthesized via the phenylpropanoid pathway.[1] Flavanones, such as naringenin and pinocembrin, serve as crucial precursors for the synthesis of a wide array of other flavonoid classes.[2] The bioactivity of flavanones can be significantly enhanced through various modifications, including prenylation, which involves the attachment of isoprenoid moieties.[3] Geranylation, the addition of a C10 geranyl group, is a specific type of prenylation that has been shown to impart a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[4]

The biosynthesis of geranylated flavanones involves the convergence of the flavonoid and terpenoid biosynthetic pathways. The core flavanone structure is produced through the established phenylpropanoid pathway, while the geranyl diphosphate (GPP) donor is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. The key enzymatic step is the transfer of the geranyl moiety from GPP to the flavanone scaffold, a reaction catalyzed by a specific class of enzymes known as geranyltransferases.[5] Understanding this biosynthetic pathway is crucial for the targeted production of these compounds through metabolic engineering and synthetic biology approaches.

The Biosynthetic Pathway

The biosynthesis of geranylated flavanones can be conceptually divided into two main stages: the formation of the flavanone acceptor molecule and the geranylation reaction itself.

Formation of the Flavanone Core

The biosynthesis of the flavanone core begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[2] Chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis, then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] This chalcone is subsequently cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin.[6] Other flavanones, such as pinocembrin and eriodictyol, are synthesized through similar pathways starting from different precursors.

The Geranylation Step: A Key Modification

The final and defining step in the biosynthesis of geranylated flavanones is the attachment of a geranyl group from geranyl diphosphate (GPP) to the flavanone backbone. This reaction is catalyzed by aromatic prenyltransferases (aPTs), specifically geranyltransferases.[5] These enzymes can attach the geranyl group to different positions on the flavanone nucleus, leading to a variety of C-geranylated and O-geranylated products. The regioselectivity of these enzymes is a critical factor in determining the final structure and biological activity of the resulting compound.

Key Enzymes in Geranylated Flavanone Biosynthesis

The central enzymes in the biosynthesis of geranylated flavanones are the geranyltransferases. These enzymes belong to the broader family of aromatic prenyltransferases and exhibit specificity for both the flavanone acceptor and the geranyl diphosphate donor.

One well-characterized, though not exclusively geranylating, aromatic prenyltransferase is FgPT1 from Fusarium globosum. This enzyme has been shown to catalyze the prenylation of a range of flavanones.[7] While FgPT1 primarily utilizes dimethylallyl diphosphate (DMAPP) as the prenyl donor, its study provides a valuable model for understanding the kinetics and substrate promiscuity of this enzyme class.

Quantitative Data on Flavanone Prenylation

The following table summarizes the kinetic parameters of the aromatic prenyltransferase FgPT1 with various flavanone substrates. This data is crucial for understanding the enzyme's substrate preference and catalytic efficiency, which is vital information for metabolic engineering and biotransformation applications.

Flavanone SubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Naringenin15.3 ± 1.20.00095 ± 0.0000361.92[7]
Hesperetin28.7 ± 2.50.00048 ± 0.0000216.72[7]
Eriodictyol39.2 ± 3.10.00037 ± 0.000019.44[7]
Liquiritigenin125.6 ± 10.30.00015 ± 0.000011.18[7]

Table 1: Kinetic parameters of FgPT1 with different flavanone substrates. Data is extracted from a study on the prenylation of flavanones by FgPT1 and serves as an illustrative example of the quantitative data available for this class of enzymes.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of geranylated flavanone biosynthesis.

Heterologous Expression and Purification of Geranyltransferases

Many plant-derived geranyltransferases are membrane-bound proteins, which can be challenging to express and purify.[8] The following protocol is a general guideline for the heterologous expression of these enzymes in E. coli and their subsequent purification.

Protocol 5.1.1: Expression and Purification of a His-tagged Geranyltransferase

  • Gene Cloning: The coding sequence of the geranyltransferase is cloned into an E. coli expression vector (e.g., pET series) with an N-terminal or C-terminal polyhistidine (His) tag.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (12-16 hours) to promote proper protein folding.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, and protease inhibitors). The cells are lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged geranyltransferase is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C.

In Vitro Geranyltransferase Assay

This protocol describes a method to determine the activity and kinetic parameters of a purified geranyltransferase.

Protocol 5.2.1: Geranyltransferase Activity Assay

  • Reaction Mixture: The standard reaction mixture (e.g., 100 µL) contains a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5), a divalent cation (e.g., 5 mM MgCl2), the flavanone substrate (e.g., 100 µM naringenin), geranyl diphosphate (GPP, e.g., 200 µM), and the purified enzyme (e.g., 1-5 µg).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate or another suitable organic solvent. The mixture is vortexed and centrifuged to separate the phases. The organic phase containing the geranylated flavanone product is collected.

  • Analysis: The extracted product is dried under a stream of nitrogen and redissolved in a suitable solvent (e.g., methanol). The product is then analyzed and quantified by UPLC-MS/MS.

  • Kinetic Analysis: To determine the kinetic parameters (Km and kcat), the assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

UPLC-MS/MS Analysis of Geranylated Flavanones

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the detection and quantification of geranylated flavanones.

Protocol 5.3.1: UPLC-MS/MS Method

  • Chromatographic Separation: The samples are separated on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Mass Spectrometry Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is typically performed in negative or positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the target geranylated flavanone and an internal standard. For example, for a geranylated naringenin, the precursor ion [M-H]- would be at m/z 407.2, and a characteristic product ion resulting from the loss of the geranyl group would be monitored.[4][8]

  • Quantification: A calibration curve is generated using authentic standards of the geranylated flavanones of interest to enable accurate quantification in biological samples.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of novel geranylated flavanones, including the precise location of the geranyl moiety.

Protocol 5.4.1: NMR Analysis

  • Sample Preparation: The purified geranylated flavanone is dissolved in a suitable deuterated solvent (e.g., CDCl3, acetone-d6, or DMSO-d6).

  • 1D and 2D NMR Experiments: A series of NMR experiments are performed, including 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

  • Structural Elucidation: The 1H and 13C NMR spectra provide information about the number and types of protons and carbons in the molecule. The COSY spectrum reveals proton-proton correlations, while the HSQC and HMBC spectra establish one-bond and multiple-bond correlations between protons and carbons, respectively. These correlations are used to piece together the structure of the molecule and to determine the attachment point of the geranyl group to the flavanone skeleton. Characteristic signals for the geranyl group include those for the vinyl protons and methyl groups.[9][10]

Site-Directed Mutagenesis of Geranyltransferases

Site-directed mutagenesis is a powerful technique to probe the structure-function relationship of geranyltransferases, identify key catalytic residues, and potentially alter their substrate specificity or regioselectivity.

Protocol 5.5.1: Site-Directed Mutagenesis

  • Primer Design: Mutagenic primers are designed to introduce the desired nucleotide change(s) in the gene encoding the geranyltransferase.

  • PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase, the expression plasmid containing the wild-type geranyltransferase gene as a template, and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.

  • Template Digestion: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli is methylated, while the newly synthesized PCR product is not).

  • Transformation: The DpnI-treated, mutated plasmid DNA is transformed into competent E. coli cells.

  • Verification: Plasmids are isolated from the resulting colonies, and the presence of the desired mutation is confirmed by DNA sequencing. The mutated protein can then be expressed and characterized as described above.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core biosynthetic pathway and a typical experimental workflow for the characterization of a novel geranyltransferase.

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_terpenoid Terpenoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL 4-Coumaric acid 4-Coumaric acid Cinnamic acid->4-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin (Flavanone) Naringenin (Flavanone) Naringenin Chalcone->Naringenin (Flavanone) CHI Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone Geranylated Flavanone Geranylated Flavanone Naringenin (Flavanone)->Geranylated Flavanone Geranyltransferase MVA/MEP Pathway MVA/MEP Pathway Geranyl Diphosphate (GPP) Geranyl Diphosphate (GPP) MVA/MEP Pathway->Geranyl Diphosphate (GPP) Geranyl Diphosphate (GPP)->Geranylated Flavanone

Biosynthesis of Geranylated Flavanones.

Experimental_Workflow cluster_gene_to_protein From Gene to Purified Enzyme cluster_characterization Enzyme Characterization cluster_analysis Product Analysis cluster_engineering Enzyme Engineering Gene Identification Gene Identification Cloning into Expression Vector Cloning into Expression Vector Gene Identification->Cloning into Expression Vector Heterologous Expression Heterologous Expression Cloning into Expression Vector->Heterologous Expression Protein Purification Protein Purification Heterologous Expression->Protein Purification In Vitro Enzyme Assay In Vitro Enzyme Assay Protein Purification->In Vitro Enzyme Assay Kinetic Analysis Kinetic Analysis In Vitro Enzyme Assay->Kinetic Analysis UPLC-MS/MS Analysis UPLC-MS/MS Analysis In Vitro Enzyme Assay->UPLC-MS/MS Analysis Site-Directed Mutagenesis Site-Directed Mutagenesis Kinetic Analysis->Site-Directed Mutagenesis Quantification Quantification UPLC-MS/MS Analysis->Quantification Structural Elucidation (NMR) Structural Elucidation (NMR) UPLC-MS/MS Analysis->Structural Elucidation (NMR) Expression of Mutants Expression of Mutants Site-Directed Mutagenesis->Expression of Mutants Characterization of Mutants Characterization of Mutants Expression of Mutants->Characterization of Mutants

Geranyltransferase Characterization Workflow.

Conclusion

The biosynthesis of geranylated flavanones represents a fascinating intersection of primary and secondary metabolism, leading to the production of compounds with significant therapeutic potential. The key to this pathway lies in the activity and regioselectivity of geranyltransferases, which decorate the flavanone core with a lipophilic geranyl moiety. This guide has provided a detailed overview of the biosynthetic pathway, presented quantitative data on a model enzyme, and offered comprehensive experimental protocols for the study of these compounds. The continued exploration of this pathway, particularly through the discovery and characterization of novel geranyltransferases and the application of metabolic engineering, holds great promise for the sustainable production of these valuable natural products for pharmaceutical and nutraceutical applications.

References

In-depth Technical Guide to Schizolaenone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizolaenone C is a naturally occurring prenylated flavanone that has garnered interest within the scientific community for its potential cytotoxic activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical identity, physicochemical properties, and biological activity. The guide also outlines detailed, albeit inferred, experimental protocols for its isolation and cytotoxicity assessment, and proposes a hypothetical signaling pathway based on the known mechanisms of related compounds.

Chemical Identity and Synonyms

This compound is a flavonoid characterized by a C-prenylated flavanone skeleton.

  • IUPAC Name: (2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one[1]

  • Synonyms: this compound, 928760-56-9, orb1943575, CHEMBL1094618[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of future studies.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₂₅H₂₈O₆PubChem[1]
Molecular Weight 424.5 g/mol PubChem[1]
Exact Mass 424.18858861 DaPubChem[1]
XLogP3 5.8PubChem[1]
Hydrogen Bond Donor Count 4PubChem[2]
Hydrogen Bond Acceptor Count 6PubChem[2]
Rotatable Bond Count 6PubChem[2]
Topological Polar Surface Area 107 ŲPubChem[1]
Complexity 671PubChem[1]

Biological Activity

This compound was first isolated from the plant Schizolaena hystrix, native to the rainforests of Madagascar. Preliminary studies have indicated that this compound exhibits cytotoxic properties.

Cytotoxicity against Human Cancer Cell Lines

Table 2: Summary of Biological Activity

ActivityCell LineResult
CytotoxicityA2780 (Human Ovarian Cancer)Weakly active

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and evaluation of similar natural products.

Proposed Isolation and Purification Workflow

The isolation of this compound from Schizolaena hystrix would typically involve a multi-step process combining extraction and chromatographic techniques.

G Figure 1. Proposed Isolation Workflow for this compound A Plant Material (Schizolaena hystrix) B Extraction with Methanol A->B Maceration/Soxhlet C Solvent Partitioning B->C Liquid-liquid extraction D Column Chromatography (Silica Gel) C->D Fractionation E Further Purification (e.g., HPLC) D->E Isolation F Pure this compound E->F Characterization

Caption: A generalized workflow for the isolation of this compound.

  • Extraction: The dried and powdered plant material (e.g., leaves, bark) of Schizolaena hystrix is extracted with a polar solvent such as methanol at room temperature.

  • Solvent Partitioning: The resulting crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to fractionate the components based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain flavonoids, is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of flavanones are further purified by reversed-phase HPLC to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assay Protocol

The cytotoxicity of this compound against the A2780 human ovarian cancer cell line can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: A2780 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Proposed Mechanism of Action and Signaling Pathway

While the specific molecular targets and signaling pathways affected by this compound have not been elucidated, the anticancer activities of other prenylated flavonoids have been extensively studied. Based on this body of research, a hypothetical signaling pathway for the cytotoxic effects of this compound is proposed below. Prenylated flavonoids are known to induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways.

G Figure 2. Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K ERK ERK RTK->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Inhibition Proliferation Cell Proliferation mTOR->Proliferation AP1 AP-1 ERK->AP1 JNK JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 p38->Apoptosis Bax Bax Bax->Apoptosis Bcl2 Bcl-2 Bcl2->Apoptosis Inhibition AP1->Proliferation SchizolaenoneC This compound SchizolaenoneC->PI3K Inhibition SchizolaenoneC->ERK Modulation SchizolaenoneC->JNK Activation SchizolaenoneC->p38 Activation SchizolaenoneC->Bax Upregulation SchizolaenoneC->Bcl2 Downregulation

Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanisms of this compound.

This proposed pathway suggests that this compound may exert its cytotoxic effects by:

  • Inhibiting Pro-survival Pathways: Potentially inhibiting the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and promotes cell proliferation and survival.

  • Activating Stress-related Pathways: Potentially activating pro-apoptotic pathways such as the JNK and p38 MAPK pathways, which are triggered by cellular stress and can lead to programmed cell death.

  • Modulating Apoptotic Proteins: Potentially altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to favor apoptosis.

It is important to note that this pathway is speculative and requires experimental validation to confirm the precise molecular mechanisms of this compound.

Conclusion and Future Directions

This compound is a prenylated flavanone with demonstrated, albeit weak, cytotoxic activity. This technical guide has summarized the currently available information on this compound. Significant gaps in our knowledge remain, particularly concerning its specific biological potency (IC₅₀ values against a broader range of cancer cell lines), its detailed spectroscopic characterization, and its precise mechanism of action.

Future research should focus on:

  • Re-isolation of this compound to obtain sufficient quantities for comprehensive biological evaluation.

  • Determination of its IC₅₀ values against a panel of human cancer cell lines.

  • Detailed spectroscopic analysis (1D and 2D NMR, HRMS) to create a complete and publicly available dataset.

  • In-depth studies to elucidate its molecular targets and the signaling pathways it modulates in cancer cells.

Such studies will be instrumental in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.

References

Biological Activity of Schizolaenone C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizolaenone C, a flavonoid isolated from the Madagascan plant Schizolaena hystrix, has emerged as a compound of interest for its potential therapeutic applications. This document provides a comprehensive overview of the currently available data on the biological activities of this compound, with a focus on its cytotoxic and enzyme inhibitory effects. This guide consolidates published data, presents detailed experimental methodologies for relevant assays, and visualizes potential signaling pathways to support further research and drug development efforts. While specific data on the anti-inflammatory and antioxidant properties of this compound are not yet available, this guide also explores the well-established mechanisms of action for flavonoids in these areas, providing a theoretical framework for future investigations.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of pharmacological properties. This compound is a specific flavanone that has been identified and isolated from Schizolaena hystrix. Initial studies have indicated its potential as a bioactive compound, particularly in the context of cytotoxicity against cancer cell lines and enzyme inhibition. This technical guide aims to provide a detailed resource for researchers by summarizing the quantitative data, outlining experimental protocols, and illustrating the potential molecular pathways involved in the biological activity of this compound.

Quantitative Data on Biological Activity

The biological activities of this compound have been quantitatively assessed in a limited number of studies. The available data on its cytotoxic and enzyme inhibitory activities are summarized below.

Biological ActivityTest SystemIC50 ValueReference
CytotoxicityA2780 human ovarian cancer cell lineWeak activity (specific IC50 not reported)(Murphy et al., 2006)
Anti-acetylcholinesterase ActivityIn vitro enzyme assay6.8 µM(MDPI article)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides protocols for the key experiments cited in the literature regarding this compound and general protocols for assessing flavonoid bioactivity.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the in vitro cytotoxic effects of a compound on cell lines.

Objective: To determine the concentration at which this compound inhibits the growth of a cell line by 50% (IC50).

Materials:

  • Human ovarian cancer cell line (e.g., A2780)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound extract

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the A2780 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete RPMI 1640 medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for determining anticholinesterase activity.

Objective: To determine the concentration at which this compound inhibits AChE activity by 50% (IC50).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • This compound extract

  • Donepezil (positive control)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer. Prepare serial dilutions of this compound and the positive control.

  • Assay Reaction: In a 96-well plate, add 25 µL of the test compound solution, 25 µL of AChE solution, and 125 µL of DTNB solution. Incubate for 15 minutes at 25°C.

  • Initiation of Reaction: Add 25 µL of ATCI solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated relative to the control (without inhibitor). The IC50 value is determined from the dose-response curve.

Visualizing Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the biological activity of this compound is crucial for its development as a therapeutic agent. While specific pathways for this compound have not been elucidated, the following diagrams illustrate general pathways for flavonoids and a typical experimental workflow.

experimental_workflow cluster_extraction Extraction & Isolation cluster_assays Biological Assays cluster_analysis Data Analysis plant Schizolaena hystrix extract Crude Extract plant->extract isolate This compound extract->isolate cytotoxicity Cytotoxicity Assay isolate->cytotoxicity anti_inflammatory Anti-inflammatory Assay isolate->anti_inflammatory antioxidant Antioxidant Assay isolate->antioxidant ic50 IC50 Determination cytotoxicity->ic50 pathway Pathway Analysis anti_inflammatory->pathway antioxidant->pathway

Caption: Experimental workflow for investigating the biological activity of this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Genes activates transcription SchizolaenoneC This compound SchizolaenoneC->IKK inhibits

Caption: Postulated anti-inflammatory mechanism of flavonoids via NF-κB pathway inhibition.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) Flavonoid This compound (Flavonoid) ROS->Flavonoid donates H+ NeutralizedROS Neutralized ROS StableRadical Stable Flavonoid Radical Flavonoid->StableRadical Flavonoid->NeutralizedROS

Caption: General antioxidant mechanism of flavonoids through radical scavenging.

Discussion and Future Directions

The current body of evidence suggests that this compound possesses noteworthy biological activities, particularly as an anti-acetylcholinesterase agent and a cytotoxic compound. The reported IC50 value of 6.8 µM for AChE inhibition indicates a potent activity that warrants further investigation for its potential in managing neurodegenerative diseases. While its cytotoxicity against the A2780 ovarian cancer cell line has been described as "weak," the lack of a specific IC50 value in publicly accessible literature makes direct comparisons with other cytotoxic agents challenging.

A significant gap in the current knowledge is the absence of data on the anti-inflammatory and antioxidant properties of this compound. Given that flavonoids are well-known for these activities, it is highly probable that this compound also exhibits such effects. Future research should prioritize the evaluation of its anti-inflammatory potential, possibly through assays measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and its antioxidant capacity using methods like the DPPH or ORAC assays.

Furthermore, elucidating the specific signaling pathways modulated by this compound is a critical next step. Investigating its impact on key inflammatory pathways such as NF-κB and MAPK, and exploring its effects on cellular antioxidant defense mechanisms, will provide a deeper understanding of its mode of action.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic and enzyme inhibitory activities. This technical guide provides a consolidated resource of the existing data and outlines the necessary experimental frameworks for future research. To fully realize the therapeutic potential of this compound, further in-depth studies are required to quantify its full range of biological activities and to unravel the underlying molecular mechanisms. Such efforts will be instrumental in guiding its development into a potential therapeutic agent for various diseases.

A Technical Guide to the Preliminary Cytotoxic Screening of Schizolaenone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for conducting a preliminary cytotoxic screening of Schizolaenone C, a naturally occurring flavonoid. While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, this document outlines the standard experimental protocols and data presentation formats applicable to the cytotoxic evaluation of novel natural products.

Introduction to this compound and Cytotoxicity Screening

This compound is a flavonoid isolated from Schizolaena hystrix, a plant native to Madagascar. Preliminary studies have investigated its biological activities, including its potential cytotoxicity against cancer cell lines. Cytotoxicity screening is a critical initial step in the drug discovery process, providing essential information about a compound's potential as an anticancer agent. This is typically achieved by assessing the compound's ability to reduce the viability or induce the death of cancer cells in vitro.

Initial research on the cytotoxic properties of compounds isolated from Schizolaena hystrix indicated that while some flavonoids exhibited significant activity, this compound was found to be only weakly active against the A2780 human ovarian cancer cell line.[1] Further detailed studies characterizing its activity across a broader range of cell lines are necessary to fully elucidate its therapeutic potential.

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for commonly employed in vitro cytotoxicity assays suitable for the preliminary screening of this compound.

2.1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[2][3]

  • Cell Culture and Plating:

    • Human cancer cell lines (e.g., A2780 ovarian cancer, HeLa cervical cancer, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well).

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A series of dilutions are prepared from the stock solution in culture medium to achieve the desired final concentrations.

    • The culture medium from the cell plates is replaced with medium containing the various concentrations of this compound. Control wells receive medium with the solvent at the same concentration as the treatment wells.

    • Plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation and Staining:

    • After incubation, the supernatant is discarded, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

    • The plates are washed with water and air-dried.

    • 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

    • Unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried.

  • Measurement and Data Analysis:

    • The protein-bound dye is solubilized with 10 mM Tris base solution.

    • The absorbance is measured at approximately 510-565 nm using a microplate reader.[2][4]

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value (the concentration of a compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[5][6]

2.2. Calcein AM Assay

The Calcein AM assay is a fluorescence-based method for determining cell viability. Calcein AM is a non-fluorescent, cell-permeable compound that is converted by intracellular esterases in living cells into the highly fluorescent calcein, which is retained within cells with intact membranes.[7][8][9]

  • Cell Culture and Plating:

    • Similar to the SRB assay, cells are cultured and seeded in 96-well plates (preferably black-walled for fluorescence assays).[9]

    • Plates are incubated to allow for cell attachment.

  • Compound Treatment:

    • Cells are treated with a range of concentrations of this compound and incubated for the desired duration.

  • Cell Staining:

    • A Calcein AM stock solution is prepared in DMSO.[7]

    • Immediately before use, the stock solution is diluted in an appropriate buffer to the working concentration (typically 1-10 µM).[10]

    • The culture medium is removed, and the cells are washed.

    • The Calcein AM working solution is added to each well, and the plate is incubated for 30-60 minutes at 37°C.

  • Measurement and Data Analysis:

    • The fluorescence intensity is measured using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.[8][9]

    • The percentage of viable cells is calculated by comparing the fluorescence of treated cells to that of untreated controls.

    • The IC50 value is determined from the dose-response curve.

Data Presentation

Quantitative data from cytotoxicity screenings should be summarized in a clear and structured format to facilitate comparison.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer> 100*
HeLaCervical CancerData not available
MCF-7Breast CancerData not available
CEMT-lymphoblastic LeukemiaData not available
RPMI 8226Multiple MyelomaData not available

*Based on qualitative reports of weak activity. Actual values would be determined experimentally.

Visualizing Experimental Workflow and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxic screening of a natural product like this compound.

Cytotoxic_Screening_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep This compound Stock Solution & Dilutions treatment Compound Treatment (48-72h Incubation) compound_prep->treatment cell_seeding->treatment assay Cytotoxicity Assay (e.g., SRB or Calcein AM) treatment->assay measurement Absorbance/Fluorescence Measurement assay->measurement data_processing Data Processing (% Viability Calculation) measurement->data_processing ic50_determination IC50 Value Determination data_processing->ic50_determination Hypothetical_Signaling_Pathway cluster_cell Cancer Cell Schizolaenone_C This compound PI3K PI3K Schizolaenone_C->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Caspase9 Caspase-9 mTOR->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The Antiradical Properties of Paulownia tomentosa Flavonoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiradical properties of flavonoids derived from Paulownia tomentosa. It consolidates quantitative data from various studies, details the experimental protocols for extraction and activity assessment, and visualizes key processes and molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of Paulownia tomentosa flavonoids.

Quantitative Antiradical Activity Data

The antiradical capacity of flavonoids from Paulownia tomentosa has been quantified using various assays. The following tables summarize the key findings from different studies, providing a comparative look at the efficacy of various extracts and isolated compounds.

Extract/FractionAssayIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC)Total Phenolic Content (GAE/100g)Reference
Fruit Extracts
Ethanolic ExtractDPPH---[1]
- Chloroform FractionDPPH---[1]
- Ethyl Acetate (EtOAc) FractionDPPH20.5 ± 1.0Good scavenger in comparison to Trolox C25.1 ± 1.2[1][2]
- n-Butanol (n-BuOH) FractionDPPH-Good scavenger in comparison to Trolox C-[1]
- Methanol (MeOH) FractionDPPH-Good scavenger in comparison to Trolox C-[1]
Leaf Extracts
50% Ethanolic ExtractDPPH---[3]
Methanolic ExtractDPPH-1104.908 µmolTE/g60.2 ± 2.5[2][4]
Flower Extracts
Methanolic ExtractDPPH-223.280 µmolTE/g-[4]

Table 1: Antiradical and Antioxidant Activity of Paulownia tomentosa Extracts. This table summarizes the half maximal inhibitory concentration (IC50) for DPPH radical scavenging, Trolox Equivalent Antioxidant Capacity (TEAC), and total phenolic content expressed as gallic acid equivalents (GAE) for various extracts from the fruits, leaves, and flowers of Paulownia tomentosa.

CompoundSourceAntiradical ActivityReference
ActeosideFruit (EtOAc & n-BuOH extracts)Identified as one of the main compounds responsible for antiradical activity.[1]
IsoacteosideFruit (EtOAc & n-BuOH extracts)Identified as one of the main compounds responsible for antiradical activity.[1]
MimuloneFruit (MeOH extract)Established anti-DPPH activity.[1]
DiplaconeFruit (MeOH extract)Proven as an antiradical active compound.[1]

Table 2: Antiradical Activity of Specific Flavonoids Isolated from Paulownia tomentosa Fruits. This table highlights individual flavonoid compounds that have been identified as major contributors to the antiradical effects of the fruit extracts.

Experimental Protocols

Flavonoid Extraction and Fractionation from Paulownia tomentosa Fruits

This protocol describes a common method for the extraction and subsequent liquid-liquid fractionation of flavonoids from the fruits of Paulownia tomentosa.[1][5]

a. Extraction:

  • The dried and powdered fruits of Paulownia tomentosa are subjected to extraction with ethanol (EtOH) at room temperature.

  • The extraction process is typically repeated multiple times to ensure a comprehensive extraction of the phytochemicals.

  • The resulting ethanolic extracts are combined and the solvent is evaporated under reduced pressure to yield a crude extract.

b. Liquid-Liquid Fractionation:

  • The crude ethanolic extract is dissolved in a suitable solvent system, often a mixture of methanol and water.

  • The solution is then sequentially partitioned with solvents of increasing polarity. A common sequence is:

    • Hexane: To remove nonpolar compounds.

    • Chloroform (CHCl3): To extract compounds of low polarity, including some flavonoids.

    • Ethyl Acetate (EtOAc): To isolate flavonoids and other phenolic compounds of medium polarity.

    • n-Butanol (n-BuOH): To extract more polar glycosylated flavonoids and other polar compounds.

  • The remaining aqueous fraction contains highly polar compounds.

  • Each fraction is dried using a rotary evaporator to yield the respective fractionated extracts.

G cluster_extraction Extraction cluster_fractionation Liquid-Liquid Fractionation start Dried Paulownia tomentosa Fruits extraction Maceration with Ethanol start->extraction evaporation1 Evaporation of Ethanol extraction->evaporation1 crude_extract Crude Ethanolic Extract evaporation1->crude_extract dissolution Dissolve in MeOH/Water crude_extract->dissolution partition_hexane Partition with Hexane dissolution->partition_hexane partition_chloroform Partition with Chloroform partition_hexane->partition_chloroform Aqueous Layer hexane_fraction Hexane Fraction partition_hexane->hexane_fraction Organic Layer partition_etoac Partition with Ethyl Acetate partition_chloroform->partition_etoac Aqueous Layer chloroform_fraction Chloroform Fraction partition_chloroform->chloroform_fraction Organic Layer partition_butanol Partition with n-Butanol partition_etoac->partition_butanol Aqueous Layer etoac_fraction EtOAc Fraction partition_etoac->etoac_fraction Organic Layer butanol_fraction n-BuOH Fraction partition_butanol->butanol_fraction Organic Layer aqueous_fraction Aqueous Fraction partition_butanol->aqueous_fraction Aqueous Layer

Caption: Workflow for the extraction and fractionation of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to evaluate the antiradical activity of natural compounds.[1]

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 22 g/L) is prepared.[1]

  • Sample Preparation: The Paulownia tomentosa extracts or isolated flavonoids are dissolved in methanol at various concentrations.

  • Reaction Mixture: A small volume of the sample solution (e.g., 0.2 mL) is mixed with a larger volume of the DPPH solution (e.g., 1.8 mL).[1]

  • Incubation and Measurement: The absorbance of the mixture is measured at 517 nm at regular intervals (e.g., every minute for the first 5 minutes, then every 5 minutes for the next 25 minutes).[1] A control sample containing only methanol and the DPPH solution is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Effect (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging effect against the sample concentration.

Signaling Pathways in Antiradical Action

Beyond direct radical scavenging, flavonoids from Paulownia tomentosa likely exert their antiradical effects by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense system. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of a battery of protective enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flavonoids Paulownia tomentosa Flavonoids keap1_nrf2 Keap1-Nrf2 Complex flavonoids->keap1_nrf2 induces dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1, GSTs) are->antioxidant_genes activates transcription antioxidant_proteins Antioxidant Proteins & Enzymes antioxidant_genes->antioxidant_proteins translation cellular_protection Enhanced Cellular Antioxidant Defense antioxidant_proteins->cellular_protection

Caption: The Nrf2-ARE signaling pathway modulated by flavonoids.

This guide highlights the significant antiradical potential of flavonoids from Paulownia tomentosa. The presented data and protocols offer a solid foundation for further research into the specific mechanisms of action and the development of novel therapeutic agents based on these natural compounds. The modulation of cellular signaling pathways, such as the Nrf2-ARE pathway, represents a particularly promising avenue for future investigation.

References

Schizolaenone C molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, isolation, and potential biological activities of Schizolaenone C, a geranylated flavanone with cytotoxic properties. The information is intended to support further research and drug development efforts centered on this natural product.

Core Molecular Data

This compound is a complex flavonoid with the molecular formula C25H28O6.[1] Its molecular weight is approximately 424.5 g/mol .[1] A summary of its key molecular properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC25H28O6PubChem[1]
Molecular Weight424.5 g/mol PubChem[1]
Exact Mass424.18858861 DaPubChem[1]
IUPAC Name(2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-onePubChem[1]
Synonyms928760-56-9, CHEMBL1094618PubChem[1]

Experimental Protocols

Isolation of this compound from Schizolaena hystrix

This compound was first isolated from a methanol extract of the plant Schizolaena hystrix, collected in the Madagascar rainforest. The isolation procedure, as described by Murphy et al. (2006), involved bioassay-guided fractionation.

Extraction and Initial Fractionation:

  • Dried and ground plant material of S. hystrix was extracted with ethanol.

  • A portion of the crude ethanol extract was partitioned between different solvents to separate compounds based on polarity.

  • A separate methanol extract of the same plant was also prepared for further fractionation.

Chromatographic Separation:

  • The methanol extract was subjected to a series of chromatographic techniques to isolate individual compounds.

  • Bioassay-guided fractionation was employed, where the cytotoxic activity of the fractions was tested at each stage to guide the separation process. The A2780 human ovarian cancer cell line was utilized for these bioassays.

  • This multi-step chromatographic process, likely involving techniques such as column chromatography and high-performance liquid chromatography (HPLC), led to the isolation of pure this compound.

Structure Elucidation:

The chemical structure of the isolated this compound was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated against the A2780 human ovarian cancer cell line. While the original publication does not provide exhaustive detail on the cytotoxicity protocol, a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay would likely have been used. A general workflow for such an assay is outlined below.

General Cytotoxicity Testing Workflow:

G cluster_workflow Cytotoxicity Assay Workflow start Seed A2780 cells in 96-well plates incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with varying concentrations of this compound incubation1->treatment incubation2 Incubate for a further 48-72h treatment->incubation2 assay Add MTT or similar reagent incubation2->assay incubation3 Incubate to allow formazan formation assay->incubation3 solubilization Solubilize formazan crystals incubation3->solubilization measurement Measure absorbance at a specific wavelength solubilization->measurement analysis Calculate cell viability and IC50 value measurement->analysis G cluster_pathway Hypothesized Cytotoxic Signaling of this compound cluster_pro_survival Pro-survival Signaling cluster_stress Stress Signaling schizolaenone This compound pi3k PI3K schizolaenone->pi3k Inhibits mapk MAPK Pathway (e.g., JNK, p38) schizolaenone->mapk Activates akt Akt pi3k->akt Activates survival Cell Survival & Proliferation akt->survival Promotes apoptosis Apoptosis mapk->apoptosis Induces

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Schizolaenone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizolaenone C is a flavonoid compound that has been isolated from the plant Schizolaena hystrix, a species native to the rainforests of Madagascar.[1][2] This document provides a summary of the known methods for its isolation and purification based on available scientific literature. While detailed experimental parameters are not fully available in the public domain, this guide outlines the general workflow and the chemical principles involved in the process.

Data Presentation

Currently, specific quantitative data regarding the yield and purity of this compound at various stages of the isolation and purification process have not been detailed in accessible publications. Comprehensive tables will be populated as this information becomes available through further research.

Experimental Protocols

The isolation of this compound from Schizolaena hystrix is achieved through a multi-step process involving extraction and chromatographic fractionation. The general approach is a bioassay-guided fractionation, where extracts are tested for biological activity to direct the purification of the active components.

1. Plant Material Collection and Preparation

  • Plant Species: Schizolaena hystrix

  • Part Used: While the initial discovery involved a crude ethanol extract of the plant, this compound was specifically isolated from a methanol extract of the same plant material.[1][2]

  • Preparation: The plant material is typically dried and ground into a fine powder to maximize the surface area for solvent extraction.

2. Extraction

  • Solvent: Methanol is used as the extraction solvent to obtain the crude extract containing this compound.[1][2]

  • Procedure (General):

    • The powdered plant material is macerated or percolated with methanol at room temperature for an extended period.

    • The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.

    • The resulting methanol extracts are combined and filtered.

    • The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude methanol extract.

3. Bioassay-Guided Fractionation

The crude methanol extract is subjected to a series of chromatographic separations. At each stage, the resulting fractions are tested for a specific biological activity (in the original study, cytotoxicity was a key parameter) to identify the fractions containing the compound of interest.

  • Initial Fractionation (General Approach):

    • The crude methanol extract is typically subjected to an initial column chromatography step. A common stationary phase for this purpose is silica gel.

    • Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol).

    • Fractions are collected and tested. The active fractions are then pooled for further purification.

4. Purification

The active fractions from the initial separation are further purified using one or more chromatographic techniques until this compound is isolated in a pure form.

  • Chromatographic Techniques (Presumed):

    • Column Chromatography: Repeated column chromatography on silica gel or other stationary phases (e.g., Sephadex) with different solvent systems is a standard method for purifying flavonoids.

    • Preparative Thin-Layer Chromatography (TLC): This technique can be used for small-scale purification of compounds from complex mixtures.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to obtain a highly pure compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid or acetic acid), is commonly used for flavonoid purification.

5. Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed connectivity of atoms in the molecule.

Visualizations

Experimental Workflow for this compound Isolation

G start Schizolaena hystrix (Plant Material) extraction Methanol Extraction start->extraction crude_extract Crude Methanol Extract extraction->crude_extract fractionation Bioassay-Guided Chromatographic Fractionation crude_extract->fractionation active_fractions Active Fractions fractionation->active_fractions purification Further Chromatographic Purification (e.g., HPLC) active_fractions->purification pure_compound Pure this compound purification->pure_compound elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation end Isolated and Characterized This compound elucidation->end

Caption: A generalized workflow for the isolation and purification of this compound.

Note on Signaling Pathways: As of the current literature review, there is no specific information available regarding the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

References

Application Notes and Protocols for HPLC Quantification of Schizolaenone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizolaenone C is a geranylated flavanone found in plants such as Paulownia tomentosa and Schizolaena hystrix. Geranylated flavonoids are a class of compounds of significant interest due to their potential therapeutic properties, including cytotoxic and anti-inflammatory activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its biological activities. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for structurally similar compounds.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh approximately 1 mg of pure this compound standard.

  • Dissolve the standard in methanol to prepare a stock solution of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.

  • Store stock and standard solutions at 4°C in the dark.

Sample Preparation (from Plant Material):

  • Grind the dried plant material (e.g., fruits of Paulownia tomentosa) to a fine powder.

  • Accurately weigh 1 g of the powdered material into a flask.

  • Add 20 mL of methanol and perform extraction using ultrasonication for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and repeat the extraction process on the residue two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

  • Filter the final sample solution through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for the quantification of this compound. The following conditions are recommended based on methods for similar geranylated flavonoids:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with: A) Water with 0.1% formic acid B) Acetonitrile with 0.1% formic acid
Gradient Program 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-35 min: 80-30% B; 35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 288 nm (based on typical flavanone absorbance maxima)
Injection Volume 10 µL
Method Validation

For reliable quantification, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:

  • Linearity: Analyze the calibration standards in triplicate to construct a calibration curve. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.

  • Precision: Evaluate intra-day and inter-day precision by analyzing replicate injections of quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be < 2%.

  • Accuracy: Determine the accuracy by performing recovery studies. Spike a blank matrix with known concentrations of this compound and calculate the percentage recovery. The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Specificity: Assess the ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix. This can be confirmed by comparing the chromatograms of blank, standard, and sample solutions.

Data Presentation

The following table is a template for summarizing the quantitative data for this compound from different samples.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Concentration in Plant Material (mg/g)
Standard 1
Standard 2
Standard 3
QC Low
QC Medium
QC High
Sample 1
Sample 2
Sample 3

Potential Signaling Pathways and Experimental Workflows

This compound, as a geranylated flavonoid, is reported to possess cytotoxic activity.[1] While the specific signaling pathways for this compound are not yet fully elucidated, flavonoids with similar structures are known to exert their effects through various mechanisms, including the modulation of inflammatory and cell survival pathways.

Potential Anti-inflammatory Signaling Pathway of this compound

Many flavonoids exhibit anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. A potential mechanism for this compound is the inhibition of pro-inflammatory mediators.

G Potential Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK SchizolaenoneC This compound SchizolaenoneC->IKK Inhibition SchizolaenoneC->MAPK Inhibition IkB IκBα IKK->IkB P NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->ProInflammatory_Genes Activation MAPK->NFkB_nucleus

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

PPARγ Activation Pathway

Some flavonoids have been identified as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and metabolism. Activation of PPARγ can lead to the suppression of inflammatory responses.

PPAR_pathway Potential PPARγ Activation by this compound SchizolaenoneC This compound PPARg PPARγ SchizolaenoneC->PPARg Binding & Activation Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to NFkB NF-κB Complex->NFkB Inhibits Gene_Expression Target Gene Expression (Anti-inflammatory & Metabolic Genes) PPRE->Gene_Expression Regulates

Caption: Potential activation of PPARγ signaling by this compound.

Experimental Workflow for Quantification

The overall workflow for the quantification of this compound from a plant matrix is outlined below.

workflow Experimental Workflow for this compound Quantification Start Plant Material (e.g., Paulownia tomentosa) Extraction Solvent Extraction (Methanol, Sonication) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Evaporation & Reconstitution Filtration->Concentration HPLC HPLC Analysis (C18, Gradient Elution) Concentration->HPLC Data Data Acquisition & Processing (Peak Integration, Calibration Curve) HPLC->Data Quantification Quantification of This compound Data->Quantification

Caption: Workflow for this compound quantification from plant samples.

References

NMR Spectroscopic Analysis of Schizolaenone C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schizolaenone C, a flavonoid isolated from the Madagascan plant Schizolaena hystrix, has garnered interest within the scientific community. As a member of the flavonoid family, it possesses a characteristic chromen-4-one core. Specifically, it is identified as (2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one.[1] The structural elucidation and subsequent analysis of this complex natural product are heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and standardized protocols for the comprehensive NMR spectroscopic analysis of this compound and related geranylated flavonoids. These guidelines are intended to assist researchers in the unambiguous identification, structural confirmation, and purity assessment of this class of compounds, which is crucial for drug discovery and development programs.

Introduction to NMR Analysis of Flavonoids

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products. For flavonoids like this compound, NMR provides critical information regarding the carbon skeleton, the nature and position of substituents, and the stereochemistry of the molecule. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer initial insights into the proton and carbon environments within the molecule. Two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, are then employed to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.3 - 5.5dd12.0, 3.0
3a3.0 - 3.2dd17.0, 12.0
3b2.7 - 2.9dd17.0, 3.0
86.0 - 6.2s-
2'6.3 - 6.5d2.0
4'6.2 - 6.4t2.0
6'6.3 - 6.5d2.0
1''3.1 - 3.3d7.0
2''5.1 - 5.3t7.0
4''2.0 - 2.2m-
5''2.0 - 2.2m-
6''5.0 - 5.2t7.0
7''-CH₃1.6 - 1.8s-
8''-CH₃1.5 - 1.7s-
3''-CH₃1.7 - 1.9s-
5-OH12.0 - 12.5s-
7-OH9.0 - 9.5s-
3'-OH8.5 - 9.0s-
5'-OH8.5 - 9.0s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

PositionPredicted Chemical Shift (δ, ppm)
279 - 81
342 - 44
4196 - 198
5162 - 164
6108 - 110
7165 - 167
895 - 97
9161 - 163
10102 - 104
1'145 - 147
2'106 - 108
3'158 - 160
4'107 - 109
5'158 - 160
6'106 - 108
1''21 - 23
2''122 - 124
3''134 - 136
4''39 - 41
5''26 - 28
6''124 - 126
7''131 - 133
8''25 - 27
3''-CH₃16 - 18
7''-CH₃17 - 19

Experimental Protocols

Sample Preparation
  • Isolation and Purification: this compound is typically isolated from the plant material of Schizolaena hystrix through solvent extraction (e.g., with methanol or ethanol) followed by bioassay-guided fractionation using chromatographic techniques.[2]

  • Sample Purity: Ensure the isolated compound is of high purity (>95%) as determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • NMR Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or acetone-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

Figure 1. Experimental workflow for sample preparation.
NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of this compound.

  • ¹H NMR (Proton NMR):

    • Purpose: To identify the number and types of protons in the molecule.

    • Typical Parameters:

      • Spectrometer Frequency: 400 MHz or higher

      • Pulse Program: zg30

      • Number of Scans: 16-64

      • Spectral Width: 16 ppm

      • Acquisition Time: ~2-3 s

      • Relaxation Delay: 2 s

  • ¹³C NMR (Carbon NMR):

    • Purpose: To identify the number and types of carbon atoms.

    • Typical Parameters:

      • Spectrometer Frequency: 100 MHz or higher

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans: 1024-4096 (due to low natural abundance of ¹³C)

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1 s

      • Relaxation Delay: 2 s

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 will show CH and CH₃ signals pointing up and CH₂ signals pointing down. DEPT-90 will only show CH signals.

    • Typical Parameters: Run as standard instrument programs.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.

    • Typical Parameters:

      • Pulse Program: cosygpqf

      • Number of Scans: 2-4 per increment

      • Data Points: 2048 in F2, 256-512 in F1

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.2

      • Number of Scans: 4-8 per increment

      • Data Points: 1024 in F2, 256 in F1

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-4 bond) proton-carbon (¹H-¹³C) correlations. This is crucial for connecting different structural fragments.

    • Typical Parameters:

      • Pulse Program: hmbcgpndqf

      • Number of Scans: 16-32 per increment

      • Data Points: 2048 in F2, 256 in F1

      • Long-range coupling delay (D6): optimized for 4-10 Hz.

G cluster_1D 1D Techniques cluster_2D 2D Techniques 1D_NMR 1D NMR Experiments 1H_NMR ¹H NMR 13C_NMR ¹³C NMR DEPT DEPT 2D_NMR 2D NMR Experiments COSY COSY HSQC HSQC HMBC HMBC Structure_Elucidation Complete Structure Elucidation 1H_NMR->Structure_Elucidation 13C_NMR->Structure_Elucidation DEPT->Structure_Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation

Figure 2. Logical flow of NMR experiments for structural analysis.

Data Analysis and Structure Elucidation

  • ¹H NMR Analysis: Integrate all proton signals to determine the relative number of protons. Analyze chemical shifts and coupling patterns to identify functional groups (e.g., aromatic protons, olefinic protons, methylene groups, methyl groups).

  • ¹³C NMR and DEPT Analysis: Count the number of carbon signals to determine the total number of carbon atoms. Use DEPT spectra to classify each carbon as a C, CH, CH₂, or CH₃.

  • COSY Analysis: Correlate coupled protons to trace out spin systems within the molecule, such as the geranyl side chain and the dihydrochromenone ring protons.

  • HSQC Analysis: Assign protons to their directly attached carbons.

  • HMBC Analysis: This is the key experiment for assembling the complete structure. Look for correlations between protons and carbons that are 2-4 bonds away. For example, the proton at position 8 should show a correlation to carbons 6, 7, 9, and 10, confirming the A-ring substitution pattern. The protons of the geranyl side chain (1'') should show a correlation to C-6, confirming its point of attachment.

  • Structural Confirmation: Combine all the information from the 1D and 2D NMR experiments to build the final structure of this compound. Compare the obtained data with the predicted values and with data from structurally related known compounds.

Application in Drug Development

The precise structural characterization of this compound is a prerequisite for any further investigation into its biological activity and potential as a therapeutic agent. NMR spectroscopy plays a vital role in:

  • Lead Identification: Confirming the structure of the active compound isolated from a natural source.

  • Structure-Activity Relationship (SAR) Studies: Analyzing synthetic derivatives of this compound to understand how structural modifications affect its biological activity.

  • Quality Control: Ensuring the identity and purity of the compound in preclinical and clinical batches.

This compound and other flavonoids have been investigated for various biological activities, including cytotoxic effects against cancer cell lines.[2] The mechanism of action often involves the modulation of specific signaling pathways.

G Schizolaenone_C This compound Target_Protein Target Protein/Enzyme Schizolaenone_C->Target_Protein Signaling_Pathway Downstream Signaling Pathway Target_Protein->Signaling_Pathway Cellular_Response Cellular Response (e.g., Apoptosis, Cytotoxicity) Signaling_Pathway->Cellular_Response

Figure 3. A generalized signaling pathway for a bioactive compound.

Conclusion

The NMR spectroscopic analysis protocols and application notes provided herein offer a comprehensive guide for researchers engaged in the study of this compound and other geranylated flavonoids. Adherence to these standardized methods will ensure the acquisition of high-quality, reproducible data, which is fundamental for the accurate structural elucidation and further development of this promising class of natural products. The combination of 1D and 2D NMR techniques is powerful and essential for the unambiguous assignment of complex molecular architectures.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Schizolaenone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizolaenone C is a flavonoid compound isolated from the plant Schizolaena hystrix.[1] Flavonoids, a broad class of plant secondary metabolites, have garnered significant interest in cancer research due to their potential cytotoxic and pro-apoptotic activities against various cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability. The protocol is designed for use with adherent cancer cell lines, such as the A2780 human ovarian cancer cell line, in which this compound has been reported to exhibit cytotoxic effects.

Data Presentation

Table 1: Reported Cytotoxicity of Flavanones from Schizolaena hystrix against A2780 Human Ovarian Cancer Cells

CompoundReported Cytotoxic ActivityIC50 (µg/mL)
Nymphaeol AMost potent among the tested flavanones5.5
Schizolaenone AWeakly activeNot specified
Schizolaenone BWeakly activeNot specified
4'-O-methylbonannione AWeakly activeNot specified
Bonannione AWeakly activeNot specified
Macarangaflavanone BWeakly activeNot specified
This compound Reported as cytotoxic Not specified

Data compiled from studies on compounds isolated from Schizolaena hystrix.

Table 2: Example Data from a Dose-Response Experiment with this compound on A2780 Cells

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
51.05 ± 0.0984.0
100.88 ± 0.0770.4
250.63 ± 0.0550.4
500.40 ± 0.0432.0
1000.21 ± 0.0316.8

This is example data and should be replaced with experimental results.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxicity of this compound against an adherent cancer cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Adherent cancer cell line (e.g., A2780)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to about 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in complete medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range to determine the IC50 value (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Also, prepare a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance if necessary.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

experimental_workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A2780) cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Treat cells with this compound cell_seeding->treatment compound_prep Prepare this compound dilutions compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubation_mtt Incubate for 4 hours add_mtt->incubation_mtt dissolve_formazan Dissolve formazan crystals with DMSO incubation_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining this compound cytotoxicity.

signaling_pathway Potential Signaling Pathway for Flavonoid-Induced Apoptosis cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Apoptosis Pathway schizolaenone_c This compound ros_production Increased ROS Production schizolaenone_c->ros_production mitochondrial_dysfunction Mitochondrial Dysfunction schizolaenone_c->mitochondrial_dysfunction ros_production->mitochondrial_dysfunction bax_activation Bax Activation mitochondrial_dysfunction->bax_activation bcl2_inhibition Bcl-2 Inhibition mitochondrial_dysfunction->bcl2_inhibition cytochrome_c Cytochrome c Release bax_activation->cytochrome_c bcl2_inhibition->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: A plausible signaling pathway for flavonoid-induced apoptosis.

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of Schizolaenone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizolaenone C is a naturally occurring flavonoid, a class of polyphenolic compounds known for their diverse biological activities. The structure of this compound, rich in hydroxyl groups, suggests potential antioxidant properties. Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development, particularly for therapeutic areas related to oxidative stress, such as inflammation, neurodegenerative diseases, and cancer.

These application notes provide detailed protocols for three widely accepted in vitro assays to quantify the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

Data Presentation

Since no public data on the antioxidant capacity of this compound is currently available, the following table is provided as a template for researchers to populate with their experimental findings. This structured format allows for clear and easy comparison of results obtained from the different antioxidant assays.

Assay TypeTest CompoundConcentration RangeIC50 / EC50 (µg/mL or µM)Trolox Equivalents (TE)
DPPH This compounde.g., 1-100 µg/mLUser-determined valueUser-determined value
Trolox (Standard)e.g., 1-50 µMUser-determined value1.0
ABTS This compounde.g., 1-100 µg/mLUser-determined valueUser-determined value
Trolox (Standard)e.g., 1-50 µMUser-determined value1.0
ORAC This compounde.g., 1-100 µg/mLNot ApplicableUser-determined value
Trolox (Standard)e.g., 6.25-100 µMNot Applicable1.0

Experimental Workflow

The general workflow for assessing the antioxidant capacity of this compound using the DPPH, ABTS, and ORAC assays is depicted below.

G Experimental Workflow for Antioxidant Capacity Assays cluster_prep Preparation cluster_assays Assay Execution (in 96-well plate) cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_orac ORAC Assay cluster_analysis Data Analysis prep_sample Prepare this compound Stock Solution prep_standard Prepare Trolox Standard Solutions prep_reagents Prepare Assay-Specific Reagents (DPPH, ABTS•+, Fluorescein, AAPH) dpph_mix Mix this compound/Trolox with DPPH Solution prep_reagents->dpph_mix To respective assays abts_mix Mix this compound/Trolox with ABTS•+ Solution prep_reagents->abts_mix To respective assays orac_mix Mix this compound/Trolox with Fluorescein prep_reagents->orac_mix To respective assays dpph_incubate Incubate in Dark (e.g., 30 min) dpph_mix->dpph_incubate dpph_read Read Absorbance at ~517 nm dpph_incubate->dpph_read calc_inhibition Calculate % Radical Scavenging/Inhibition dpph_read->calc_inhibition abts_incubate Incubate (e.g., 6 min) abts_mix->abts_incubate abts_read Read Absorbance at ~734 nm abts_incubate->abts_read abts_read->calc_inhibition orac_incubate Incubate at 37°C (e.g., 30 min) orac_mix->orac_incubate orac_initiate Add AAPH to Initiate Reaction orac_incubate->orac_initiate orac_read Read Fluorescence Kinetically (e.g., every 1-5 min for 60 min) orac_initiate->orac_read calc_auc Calculate Area Under the Curve (AUC) for ORAC orac_read->calc_auc calc_ic50 Determine IC50/EC50 Values (DPPH & ABTS) calc_inhibition->calc_ic50 calc_te Calculate Trolox Equivalents (TE) calc_auc->calc_te

Caption: Workflow for DPPH, ABTS, and ORAC antioxidant assays.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[1]

a. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

b. Protocol:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Preparation of Test Samples: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to make a stock solution. Prepare a series of dilutions from the stock solution.

  • Preparation of Standard: Prepare a stock solution of Trolox in methanol. Prepare a series of dilutions to be used as a positive control and for calculating Trolox Equivalents.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the sample or standard dilution.

    • Add 100 µL of the 0.1 mM DPPH working solution to each well.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[3][4]

a. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Trolox

  • Ethanol or phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~734 nm

b. Protocol:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[5]

  • Preparation of Test Samples and Standard: Prepare serial dilutions of this compound and Trolox as described for the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of the sample or standard dilution to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[2][6][7]

a. Materials and Reagents:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • 75 mM Phosphate buffer (pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, capable of kinetic reads at 37°C.

b. Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in 75 mM phosphate buffer. Dilute to a working solution just before use.

    • Prepare an AAPH solution in 75 mM phosphate buffer. This solution should be made fresh daily.

    • Prepare serial dilutions of this compound and Trolox in 75 mM phosphate buffer.

  • Assay Procedure:

    • To each well of a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer).

    • Add 150 µL of the fluorescein working solution to all wells.

    • Mix and pre-incubate the plate at 37°C for at least 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multi-channel pipette.

  • Measurement: Immediately begin recording the fluorescence every 1-5 minutes for at least 60 minutes at 37°C.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample and standard from the fluorescence decay curve.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of this compound from the standard curve and express it as micromoles of Trolox Equivalents (TE) per gram or mole of the compound.

Antioxidant Signaling Pathway

Phenolic antioxidants like this compound can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE pathway.[8][9][10] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (which can include antioxidants), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a battery of protective enzymes.

G Keap1-Nrf2-ARE Antioxidant Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1 Nrf2 ROS->Keap1_Nrf2 induces conformational change in Keap1 Antioxidant This compound (Antioxidant) Antioxidant->Keap1_Nrf2 reacts with Keap1 cysteines Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Nrf2 Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2 Degradation (Basal State) Maf Maf Nrf2_Maf_ARE Nrf2 Maf ARE Nrf2_n->Nrf2_Maf_ARE Dimerization & Binding Maf->Nrf2_Maf_ARE Dimerization & Binding ARE ARE (Antioxidant Response Element) Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1, GSTs) Nrf2_Maf_ARE->Genes Gene Transcription Proteins Protective Proteins & Enzymes Genes->Proteins Translation Proteins->ROS Neutralization

Caption: The Keap1-Nrf2-ARE pathway activation by antioxidants.

References

Application Notes and Protocols for Testing Schizolaenone C Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of Schizolaenone C, a flavonoid isolated from Schizolaena hystrix, on cancer cell lines. The protocols outlined below are based on established methodologies for evaluating cytotoxicity and apoptosis.

Introduction to this compound

This compound is a flavonoid compound that has been evaluated for its potential as an anticancer agent.[1][2] As a member of the flavonoid family, it is anticipated to exert its cytotoxic effects through mechanisms common to this class of compounds, including the induction of apoptosis and modulation of cellular signaling pathways involved in cell proliferation and survival.[3][4]

Recommended Cell Lines

Based on published data, the primary cell line used for evaluating the cytotoxicity of this compound is:

  • A2780 (Human Ovarian Cancer Cell Line): This cell line has been utilized in the initial cytotoxic screening of this compound.[2][3]

For broader screening and to understand the compound's specificity, researchers may consider utilizing a panel of cell lines representing different cancer types, such as:

  • MCF-7 (Human Breast Adenocarcinoma Cell Line)

  • HT-29 (Human Colorectal Adenocarcinoma Cell Line)

  • A-2780 (Human Ovarian Cancer Cell Line)

  • PC-3 (Human Prostate Adenocarcinoma Cell Line)

  • U-118 MG (Human Glioblastoma Cell Line)

  • HEK293 (Human Embryonic Kidney Cells) or other non-cancerous cell lines to assess selectivity.

Quantitative Data Summary

The cytotoxic activity of this compound and other compounds isolated from Schizolaena hystrix against the A2780 human ovarian cancer cell line is summarized below.[2]

CompoundIC50 (µM)
This compound 20
Diplacol13
3'-Prenylnaringenin14
3S-Acetoxyeicosanoic acid ethyl ester>70
3S-Acetoxydoeicosanoic acid30
3S-Acetoxyeicosanoic acid28
1-Hydroxydodecan-2-one40

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • A2780 cells (or other selected cell lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, serving as an indicator of cytotoxicity.

Materials:

  • Cells and this compound as in the MTT assay

  • LDH cytotoxicity detection kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the treated, spontaneous release, and maximum release wells.

Apoptosis Detection: Annexin V-FITC Assay

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane using Annexin V conjugated to a fluorescent dye (FITC). Propidium iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells and this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Signaling Pathways and Experimental Workflows

Postulated Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of flavonoids, this compound may induce apoptosis through the intrinsic pathway, potentially involving the PI3K/Akt and MAPK signaling cascades.

SchizolaenoneC_Pathway SchizolaenoneC This compound Cell Cancer Cell SchizolaenoneC->Cell PI3K_Akt PI3K/Akt Pathway Cell->PI3K_Akt inhibition MAPK MAPK Pathway (ERK, JNK, p38) Cell->MAPK activation Bcl2_family Modulation of Bcl-2 family proteins (e.g., ↓Bcl-2, ↑Bax) PI3K_Akt->Bcl2_family MAPK->Bcl2_family Mitochondria Mitochondria Bcl2_family->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspases Caspase Activation (e.g., Caspase-9, Caspase-3) CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated signaling pathway of this compound-induced apoptosis in cancer cells.

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., A2780) start->cell_culture treatment Treatment with This compound (Dose- and Time-response) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay membrane_assay Membrane Integrity Assay (LDH) treatment->membrane_assay apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Cytotoxicity, % Apoptosis) viability_assay->data_analysis membrane_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

Logical Relationship for Apoptosis Detection

This diagram shows the logical gating for identifying different cell populations in the Annexin V/PI flow cytometry assay.

Apoptosis_Logic input Stained Cell Population annexin_v Annexin V Staining input->annexin_v pi PI Staining annexin_v->pi Positive pi2 PI Staining annexin_v->pi2 Negative early_apoptosis Early Apoptotic Cells pi->early_apoptosis Negative late_apoptosis Late Apoptotic/ Necrotic Cells pi->late_apoptosis Positive live Live Cells pi2->live Negative necrotic Necrotic Cells pi2->necrotic Positive

Caption: Logic diagram for cell population gating in Annexin V/PI apoptosis assay.

References

Application Note: Determination of Antioxidant Activity of Schizolaenone C using DPPH and FRAP Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schizolaenone C is a naturally occurring flavonoid derivative. Flavonoids are a class of polyphenolic compounds that are widely studied for their diverse biological activities, including their potential as antioxidants.[1][2] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals, which are unstable molecules that can cause cellular damage and are implicated in various diseases.[3] Therefore, the evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development.

This application note provides detailed protocols for two of the most widely used and reliable methods for assessing in vitro antioxidant activity: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[4][5] These assays are based on different chemical principles, providing a more comprehensive assessment of a compound's antioxidant potential.

DPPH Radical Scavenging Assay

Principle

The DPPH assay is a popular spectrophotometric method for determining the antioxidant capacity of compounds.[4] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum at approximately 517 nm.[6] When the DPPH radical is scavenged by an antioxidant, it is reduced to the non-radical form, DPPH-H, which is a pale yellow color.[4] This reduction leads to a decrease in absorbance at 517 nm, and the degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[3]

DPPH_Mechanism cluster_0 DPPH Radical Scavenging Mechanism DPPH DPPH• (Violet) DPPH_H DPPH-H (Yellow/Colorless) DPPH->DPPH_H Accepts H• Antioxidant Antioxidant (e.g., this compound) Antioxidant->DPPH_H Donates H• Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Becomes Oxidized

Caption: DPPH radical scavenging by an antioxidant compound.

Experimental Protocol

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Pipettes and tips

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM):

    • Dissolve an appropriate amount of DPPH powder in methanol or ethanol to achieve a 0.1 mM concentration.[7]

    • Store the solution in an amber bottle and keep it in the dark at 4°C to prevent degradation.[7] This solution should be prepared fresh.[3]

  • Preparation of Test Sample and Control Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.

    • Prepare a series of concentrations for the positive control in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test sample or standard to each well.[3]

    • Add the DPPH working solution to each well and mix thoroughly.[7]

    • Prepare a blank sample containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[4]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[8]

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:[4]

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[4] A lower IC50 value indicates a higher antioxidant activity.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol reaction Mix Sample/Control with DPPH Solution in Microplate prep_dpph->reaction prep_sample Prepare Serial Dilutions of this compound & Control prep_sample->reaction incubation Incubate in Dark for 30 minutes reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis

Caption: Experimental workflow for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle

The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[5] The assay utilizes a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ). In the presence of an antioxidant, the Fe³⁺-TPTZ complex is reduced to the Fe²⁺-TPTZ complex, which has an intense blue color and a maximum absorbance at 593 nm.[9] The change in absorbance is directly proportional to the total reducing power of the antioxidants in the sample.[5]

FRAP_Mechanism cluster_1 FRAP Assay Mechanism Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Antioxidant (e.g., this compound) Antioxidant->Fe2_TPTZ Reduces Fe³⁺ to Fe²⁺ Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Becomes Oxidized

Caption: FRAP mechanism for antioxidant activity assessment.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Standard (e.g., Trolox or FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

  • Water bath

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10]

    • Warm the FRAP reagent to 37°C in a water bath before use.[10]

  • Preparation of Test Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a standard curve using a series of known concentrations of Trolox or ferrous sulfate.

  • Assay Procedure:

    • Add a small volume of the test sample or standard solution to the wells of a 96-well plate.[9]

    • Add the pre-warmed FRAP reagent to each well and mix.[9]

    • Incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).[10][11]

    • Measure the absorbance at 593 nm.[9]

Data Analysis:

The antioxidant capacity is determined from the standard curve of the known standard (Trolox or FeSO₄). The FRAP value is typically expressed as micromolar Trolox equivalents (µM TE) or ferrous ion equivalents per gram or mole of the sample.

FRAP_Workflow prep_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) warm_reagent Warm FRAP Reagent to 37°C prep_reagent->warm_reagent prep_sample Prepare Serial Dilutions of this compound & Standard reaction Mix Sample/Standard with FRAP Reagent in Microplate prep_sample->reaction warm_reagent->reaction incubation Incubate at 37°C reaction->incubation measurement Measure Absorbance at 593 nm incubation->measurement analysis Calculate FRAP Value from Standard Curve measurement->analysis

Caption: Experimental workflow for the FRAP assay.

Data Presentation

As no specific experimental data for this compound is currently available, the following table serves as a template for presenting the results obtained from the DPPH and FRAP assays.

CompoundDPPH Assay IC50 (µM)FRAP Assay (µM TE/µM)
This compound [Insert Value][Insert Value]
Quercetin (Control)[Insert Value][Insert Value]
Ascorbic Acid (Control)[Insert Value][Insert Value]

TE: Trolox Equivalents

Conclusion

The DPPH and FRAP assays are robust and reproducible methods for evaluating the antioxidant activity of compounds like this compound. By employing these protocols, researchers can effectively screen and characterize the antioxidant potential of novel molecules, which is a crucial aspect of modern drug development and natural product research. The combination of a radical scavenging assay (DPPH) and a reducing power assay (FRAP) provides a more comprehensive understanding of the antioxidant mechanisms of the test compound.

References

Application Notes & Protocols: Synthesis of Schizolaenone C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed, proposed methodology for the synthesis of Schizolaenone C and its derivatives. As a C-geranylated flavanone, this compound possesses a unique structure that has garnered interest for its potential biological activities, including cytotoxicity against cancer cell lines.[1] The protocols outlined below are based on established synthetic strategies for structurally related geranylated flavonoids and provide a comprehensive guide for the laboratory synthesis of these compounds.

Introduction

This compound is a flavonoid derivative characterized by a geranyl group attached to the flavonoid skeleton via a carbon-carbon bond.[2] Such C-geranylated flavonoids are of significant interest due to their diverse biological activities, which include antioxidant, anti-inflammatory, and cytotoxic effects.[2][3] The lipophilic geranyl side-chain is thought to enhance the interaction of these molecules with biological membranes and target proteins, potentially leading to increased potency.[4][5]

The synthesis of C-geranylated flavonoids presents a unique challenge due to the need for regioselective installation of the geranyl group onto the flavonoid core. The proposed synthetic strategy involves a convergent approach, beginning with the synthesis of a geranylated acetophenone intermediate, which is then elaborated to the final flavanone structure.

Proposed Synthetic Strategy

A plausible retrosynthetic analysis for this compound suggests a disconnection at the chalcone stage, which is a common precursor for flavanones. The chalcone can be synthesized via a Claisen-Schmidt condensation between a geranylated acetophenone and a substituted benzaldehyde. The geranylated acetophenone can be prepared by the C-alkylation of a polyhydroxyacetophenone with geranyl bromide.

Key Synthetic Steps:

  • C-Geranylation of Phloroacetophenone: Introduction of the geranyl side chain onto the phloroglucinol A ring.

  • Claisen-Schmidt Condensation: Formation of the chalcone intermediate.

  • Intramolecular Cyclization: Conversion of the chalcone to the flavanone core.

Experimental Protocols

Protocol 1: Synthesis of 2',4',6'-Trihydroxy-3'-geranylacetophenone

This protocol describes the regioselective C-geranylation of 2',4',6'-trihydroxyacetophenone (phloroacetophenone).

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2',4',6'-Trihydroxyacetophenone168.151.68 g10 mmol
Geranyl bromide217.132.40 g11 mmol
Anhydrous Potassium Carbonate (K₂CO₃)138.212.76 g20 mmol
Anhydrous N,N-Dimethylformamide (DMF)73.0950 mL-
Diethyl ether74.12As needed-
1 M Hydrochloric acid (HCl)36.46As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a solution of 2',4',6'-trihydroxyacetophenone (10 mmol) in anhydrous DMF (50 mL), add anhydrous potassium carbonate (20 mmol).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.

  • Add geranyl bromide (11 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2',4',6'-trihydroxy-3'-geranylacetophenone.

Protocol 2: Synthesis of 3'-Geranyl-2',4',4'',6'-tetrahydroxychalcone

This protocol details the Claisen-Schmidt condensation to form the chalcone intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2',4',6'-Trihydroxy-3'-geranylacetophenone304.403.04 g10 mmol
3,5-Dihydroxybenzaldehyde138.121.52 g11 mmol
Potassium Hydroxide (KOH)56.112.81 g50 mmol
Ethanol (EtOH)46.07100 mL-
Water18.0220 mL-
2 M Hydrochloric acid (HCl)36.46As needed-

Procedure:

  • Dissolve 2',4',6'-trihydroxy-3'-geranylacetophenone (10 mmol) and 3,5-dihydroxybenzaldehyde (11 mmol) in ethanol (100 mL).

  • Prepare a solution of potassium hydroxide (50 mmol) in water (20 mL) and add it dropwise to the stirred solution of the acetophenone and aldehyde at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 2 M HCl until the pH is approximately 2-3.

  • A yellow precipitate of the chalcone will form.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude chalcone can be purified by recrystallization from ethanol or by column chromatography.

Protocol 3: Synthesis of (±)-Schizolaenone C

This protocol describes the final intramolecular cyclization to yield the flavanone.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3'-Geranyl-2',4',4'',6'-tetrahydroxychalcone424.504.24 g10 mmol
Sodium Acetate (NaOAc)82.031.64 g20 mmol
Ethanol (EtOH)46.07100 mL-
Water18.02As needed-

Procedure:

  • Dissolve the chalcone (10 mmol) in ethanol (100 mL).

  • Add a solution of sodium acetate (20 mmol) in a minimal amount of hot water to the chalcone solution.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the disappearance of the chalcone by TLC.

  • After completion, cool the reaction mixture and reduce the volume of ethanol under reduced pressure.

  • Add water to the remaining solution to precipitate the crude flavanone.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (±)-Schizolaenone C.

Visualizing the Workflow and Synthetic Pathway

The following diagrams illustrate the proposed synthetic workflow and the chemical transformations involved in the synthesis of this compound.

G cluster_0 Step 1: C-Geranylation cluster_1 Step 2: Chalcone Formation cluster_2 Step 3: Flavanone Cyclization A 2',4',6'-Trihydroxyacetophenone C Reaction Mixture (K₂CO₃, DMF) A->C B Geranyl Bromide B->C D Purification (Column Chromatography) C->D Workup E 2',4',6'-Trihydroxy-3'-geranylacetophenone D->E G Reaction Mixture (KOH, EtOH) E->G F 3,5-Dihydroxybenzaldehyde F->G H Purification (Recrystallization) G->H Acidification & Filtration I 3'-Geranyl-2',4',4'',6'-tetrahydroxychalcone H->I J Reaction Mixture (NaOAc, EtOH) I->J K Purification (Column Chromatography) J->K Workup & Precipitation L This compound K->L

Caption: Proposed experimental workflow for the synthesis of this compound.

G Phloroacetophenone Geranylated_Acetophenone Intermediate 1 Phloroacetophenone->Geranylated_Acetophenone  Geranyl Bromide, K₂CO₃, DMF   Chalcone Intermediate 2 Geranylated_Acetophenone->Chalcone  3,5-Dihydroxybenzaldehyde, KOH, EtOH   Schizolaenone_C Chalcone->Schizolaenone_C  NaOAc, EtOH, Reflux  

Caption: Proposed synthetic pathway for this compound.

Data Presentation

The following table summarizes expected outcomes and key characterization data for the synthesized compounds. Note that these are predicted values based on similar compounds and would need to be confirmed by experimental data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)¹H NMR (δ, ppm) Key Signals
2',4',6'-Trihydroxy-3'-geranylacetophenoneC₁₈H₂₄O₄304.3860-7013.5-14.0 (s, 1H, -OH), 6.0-6.2 (s, 1H, Ar-H), 5.0-5.3 (m, 2H, =CH), 3.2-3.4 (d, 2H, Ar-CH₂), 2.6 (s, 3H, -COCH₃), 1.6-1.8 (m, 9H, -CH₃)
3'-Geranyl-2',4',4'',6'-tetrahydroxychalconeC₂₅H₂₈O₆424.4970-8013.0-13.5 (s, 1H, -OH), 7.5-7.8 (d, 1H, α-H), 7.0-7.3 (d, 1H, β-H), 6.2-6.5 (m, 3H, Ar-H), 5.0-5.3 (m, 2H, =CH)
This compoundC₂₅H₂₈O₆424.4950-6012.0-12.5 (s, 1H, -OH), 6.0-6.2 (s, 1H, Ar-H), 5.2-5.5 (dd, 1H, H-2), 3.0-3.2 (dd, 1H, H-3a), 2.7-2.9 (dd, 1H, H-3b), 5.0-5.3 (m, 2H, =CH)

Conclusion

The provided protocols offer a robust and logical pathway for the synthesis of this compound and its derivatives. This application note serves as a foundational guide for researchers aiming to explore the chemical space and biological potential of this interesting class of natural products. The modular nature of this synthetic route also allows for the straightforward generation of derivatives by utilizing different substituted benzaldehydes in the Claisen-Schmidt condensation step, thus enabling structure-activity relationship (SAR) studies. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

Application Notes & Protocols: High-Speed Counter-Current Chromatography for Flavanone Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that offers significant advantages for the separation and purification of natural products, including flavanones. Unlike traditional chromatographic methods that utilize a solid stationary phase, HSCCC employs a liquid stationary phase, which eliminates irreversible sample adsorption and results in high sample recovery and purity. This makes it an ideal technology for isolating bioactive compounds from complex mixtures such as plant extracts.

These application notes provide a comprehensive overview and detailed protocols for the application of HSCCC in the purification of flavanones, supported by quantitative data from various studies.

Key Advantages of HSCCC for Flavanone Purification:
  • No Solid Support: Eliminates irreversible adsorption of the sample, leading to high recovery rates.

  • High Sample Loading Capacity: Suitable for preparative-scale separations.

  • Versatility: A wide range of two-phase solvent systems can be tailored for specific separation needs.

  • Cost-Effective: Lower consumption of solvents and no need for expensive solid supports.

Experimental Protocols

Selection of a Two-Phase Solvent System

The selection of an appropriate two-phase solvent system is the most critical step for a successful HSCCC separation. The ideal solvent system should provide a suitable partition coefficient (K) for the target flavanones, typically between 0.5 and 2.0, and have a short settling time (less than 30 seconds).

Protocol for Solvent System Selection:

  • Initial Screening: A series of two-phase solvent systems, commonly based on n-hexane, ethyl acetate, methanol, and water, are prepared in different volume ratios.

  • Partition Coefficient (K) Determination:

    • Dissolve a small amount of the crude extract in the lower phase of the prepared solvent system.

    • Analyze this solution by HPLC and record the peak area of the target flavanone (A_L).

    • Add an equal volume of the upper phase to the solution, mix thoroughly, and allow the phases to separate.

    • Analyze the upper phase by HPLC and record the peak area of the target flavanone (A_U).

    • Calculate the partition coefficient using the formula: K = A_U / A_L .

  • Optimization: Adjust the ratios of the solvents to achieve the desired K value for the target compounds. For instance, modifying the methanol concentration in a chloroform-methanol-water system can alter the selectivity.

Preparation of the Two-Phase Solvent System and Sample Solution

Protocol:

  • Prepare the chosen two-phase solvent system by mixing the solvents in the desired volume ratio in a separation funnel.

  • Shake the funnel vigorously and allow the two phases to fully equilibrate and separate at room temperature.

  • Separate the upper and lower phases shortly before use.

  • Degas both phases by sonication for approximately 30 minutes to prevent bubble formation during the HSCCC run.

  • Prepare the sample solution by dissolving a known amount of the crude extract in a mixture of the upper and lower phases (typically in a 1:1 volume ratio).

HSCCC Separation Procedure

Protocol:

  • Column Preparation: Fill the entire HSCCC column with the stationary phase (either the upper or lower phase, depending on the separation).

  • Rotation and Equilibration: Start the apparatus rotation at the desired speed (e.g., 800-1800 rpm).

  • Mobile Phase Pumping: Pump the mobile phase into the column at a specific flow rate (e.g., 1.0-2.5 mL/min).

  • Hydrodynamic Equilibrium: Continue pumping the mobile phase until hydrodynamic equilibrium is established, indicated by the emergence of the mobile phase from the column outlet.

  • Sample Injection: Inject the prepared sample solution into the column through the injection valve.

  • Elution and Fraction Collection: Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm) and collect fractions at regular intervals.

  • Analysis of Fractions: Analyze the collected fractions using HPLC to determine the purity of the separated flavanones.

Data Presentation: Quantitative Analysis of Flavanone Purification

The following tables summarize the quantitative data from various studies on the purification of flavanones and other flavonoids using HSCCC.

Table 1: Two-Phase Solvent Systems and their Applications

Target Compound(s)Plant SourceTwo-Phase Solvent System (v/v/v/v)Reference
Flavanones & FlavonesPogostemon cablinn-hexane-ethyl acetate-methanol-water (11:5:11:5)
Bolusanthol B, Tetrapterol IPatrinia villosan-hexane-ethyl acetate-methanol-water (10:11:11:8)
Flavonoid GlycosidesPsidium guajavan-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4)
Hesperidin & other flavonesPericarpium Citri Reticulataelight petroleum-ethyl acetate-methanol-water (2:4:3:3)
Kaempferol glycosidesBlack Currant Leavesn-hexane-EtOAc-MeOH-H₂O (1:10:1:10)
CasticinArtemisia annuan-hexane-ethyl acetate-methanol-water (7:10:7:10)
General FlavonoidsCrataegus pinnatifidachloroform-methanol-water-n-butanol (4:3:2:1.5)

Table 2: HSCCC Operational Parameters and Performance

Plant SourceSample Size (mg)Flow Rate (mL/min)Rotation Speed (rpm)Purity (%)Recovery (%)Reference
Pogostemon cablin300Not SpecifiedNot Specified95-99Not Specified
Patrinia villosa2501.8800High PurityNot Specified
Psidium guajava6002.5900>95Not Specified
Black Currant Leaves1001.580097.1-98.5Not Specified
Artemisia annua226.4Not SpecifiedNot Specified>9996.2
Herba Salviae Plbeiae1500Not Specified1800High PurityNot Specified

Visualizations

Logical Workflow for HSCCC Solvent System Selection

start Start: Crude Extract Containing Flavanones screen Screen a Series of Two-Phase Solvent Systems start->screen determine_k Determine Partition Coefficient (K) by HPLC screen->determine_k evaluate_k Evaluate K Value (0.5 <= K <= 2.0?) determine_k->evaluate_k adjust_ratio Adjust Solvent Ratios evaluate_k->adjust_ratio No suitable Suitable Solvent System Selected evaluate_k->suitable Yes adjust_ratio->screen

Caption: Logic for selecting an optimal two-phase solvent system.

Experimental Workflow for Flavanone Purification by HSCCC

sample_prep 1. Crude Sample Preparation (Extraction) solvent_prep 2. Prepare & Equilibrate Two-Phase Solvent System sample_prep->solvent_prep hsccc_setup 3. HSCCC Setup: Fill Stationary Phase, Set Rotation & Flow Rate solvent_prep->hsccc_setup injection 4. Sample Injection hsccc_setup->injection separation 5. Elution & Fraction Collection injection->separation analysis 6. HPLC Analysis of Fractions for Purity separation->analysis result 7. Purified Flavanones analysis->result

Caption: Step-by-step workflow for HSCCC purification of flavanones.

Troubleshooting & Optimization

Technical Support Center: Schizolaenone C Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Schizolaenone C for successful bioassay execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a prenylated flavonoid with potential cytotoxic activities against various cancer cell lines.[1][2][3] Like many other prenylated flavonoids, it is a hydrophobic molecule with a high predicted LogP of 5.8, indicating poor water solubility.[4] This low aqueous solubility can lead to precipitation in bioassay media, resulting in inaccurate and unreliable experimental outcomes. The prenyl group, while often enhancing biological activity through better membrane interaction, further increases its lipophilicity.[1][3][4][5]

Q2: What are the initial steps to dissolve this compound?

The recommended initial approach is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic compounds.[6][7][8] Subsequently, this stock solution can be serially diluted to the final desired concentration in the aqueous bioassay medium.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[7] While some cell lines may tolerate up to 1%, it is crucial to include a vehicle control (medium with the same final DMSO concentration as the test samples) to account for any potential effects of the solvent on cell viability and function.[8]

Q4: My this compound precipitates when I add it to the aqueous assay buffer. What can I do?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Use a co-solvent: In addition to the initial DMSO for the stock solution, you can explore the use of other co-solvents in your final dilution, though this needs to be carefully validated for cell toxicity.

  • Employ solubility enhancers: Techniques such as the use of cyclodextrins to form inclusion complexes can significantly improve the aqueous solubility of flavonoids.

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen organic solvent for the stock solution.

  • Solution 1: Try a different solvent. If DMSO is not effective, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[4]

  • Solution 2: Gentle heating and sonication. Gently warming the solution (e.g., in a 37°C water bath) and using a sonicator can aid in the dissolution process. However, be cautious about the thermal stability of this compound.

Issue: The compound precipitates out of the final dilution in the bioassay medium over time.

  • Solution 1: Prepare fresh dilutions. Prepare the final dilutions of this compound in the assay medium immediately before adding them to the cells.

  • Solution 2: Use a stabilizing agent. The inclusion of a small amount of serum (if compatible with the assay) or a non-ionic surfactant can sometimes help to stabilize the compound in the aqueous medium.

  • Solution 3: Consider cyclodextrin complexation. Forming an inclusion complex with a cyclodextrin can create a more stable, water-soluble formulation.

Data Presentation

Table 1: Solubility of a Structurally Similar Prenylated Flavanone (8-Prenylnaringenin) in Common Organic Solvents

SolventApproximate Solubility (mg/mL)Molar Concentration (mM)
Ethanol2~5.9
DMSO5~14.7
DMF10~29.4
1:1 DMF:PBS (pH 7.2)0.5~1.5

Data is for 8-prenylnaringenin, a structurally related prenylated flavanone, and serves as an estimate for this compound.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • Ensure that the final concentration of DMSO in all wells (including the vehicle control) is consistent and non-toxic to the cells (ideally ≤ 0.1%).

  • Add the final working solutions to the cells immediately after preparation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay Weigh_Compound Weigh this compound Add_Solvent Add 100% DMSO Weigh_Compound->Add_Solvent Dissolve Vortex/Sonicate Add_Solvent->Dissolve Stock_Solution High-Concentration Stock (e.g., 10-50 mM) Dissolve->Stock_Solution Serial_Dilution Serial Dilution in Cell Culture Medium Stock_Solution->Serial_Dilution Add_to_Cells Add to Cells Serial_Dilution->Add_to_Cells Incubate Incubate Add_to_Cells->Incubate Assay_Readout Measure Cytotoxicity (e.g., MTT Assay) Incubate->Assay_Readout signaling_pathway cluster_cell Cancer Cell cluster_pathway Apoptosis Induction Pathway cluster_cycle Cell Cycle Arrest Schizolaenone_C This compound Bax Bax (Pro-apoptotic) Schizolaenone_C->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Schizolaenone_C->Bcl2 Downregulates G1_S_Checkpoint G1/S Checkpoint (e.g., Cyclin/CDK) Schizolaenone_C->G1_S_Checkpoint Inhibits Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Checkpoint->Cell_Cycle_Arrest

References

Technical Support Center: Large-Scale Isolation of Schizolaenone C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale isolation of Schizolaenone C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential natural source?

This compound is a prenylated flavanone, a type of flavonoid.[1] Its chemical formula is C25H28O6 and it has a molecular weight of 424.5 g/mol .[2] While its name suggests an origin from the Schizolaena genus, particularly Schizolaena hystrix which is known to produce similar flavanones, it has also been reported in Paulownia tomentosa.[1][2] For large-scale isolation, sourcing sufficient quantities of the raw plant material is a critical first step.

Q2: What are the main challenges in the large-scale isolation of this compound?

The primary challenges are typical for the isolation of many natural products and include:

  • Low abundance: this compound may be present in low concentrations in the source material, requiring the processing of large amounts of biomass.

  • Complex mixtures: The crude extract will contain a multitude of other compounds with similar polarities, making separation difficult.

  • Co-eluting impurities: Structurally related flavonoids and other lipophilic compounds can be difficult to separate from this compound using standard chromatographic techniques.

  • Degradation: Flavonoids can be susceptible to degradation by heat, light, and pH changes during the extraction and purification process.

  • Scalability: Methods developed on an analytical scale may not be directly transferable to a large-scale preparative process.

Q3: Which extraction solvents are most suitable for this compound?

Given its flavonoid structure with both polar hydroxyl groups and a nonpolar prenyl chain, a solvent of medium polarity is generally effective. Extraction is often carried out with solvents like ethanol, methanol, or ethyl acetate. For large-scale extractions, ethanol is often preferred due to its lower toxicity and cost. The choice of solvent may need to be optimized based on the specific plant material and desired purity of the initial extract.

Q4: What chromatographic techniques are recommended for the purification of this compound?

A multi-step chromatographic approach is typically necessary. This may involve:

  • Initial fractionation: Using techniques like Vacuum Liquid Chromatography (VLC) or Flash Chromatography with silica gel to separate the crude extract into fractions of varying polarity.

  • Medium Pressure Liquid Chromatography (MPLC): For further purification of the flavonoid-rich fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to achieve high purity. Reversed-phase columns (C8 or C18) are commonly used for separating prenylated flavonoids.[3]

  • Size-Exclusion Chromatography: Using resins like Sephadex LH-20 can be effective for separating flavonoids from other classes of compounds.[4][5]

Troubleshooting Guides

Problem 1: Low Yield of Crude Extract
Possible Cause Suggested Solution
Inefficient cell lysis of plant materialEnsure the plant material is properly dried and ground to a fine powder to maximize surface area for solvent penetration.
Inappropriate solvent choicePerform small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, ethanol, methanol) to determine the optimal solvent for this compound extraction.
Insufficient extraction time or temperatureIncrease the extraction time or consider gentle heating (if the compound is thermally stable) to improve extraction efficiency. Techniques like ultrasound-assisted or microwave-assisted extraction can also be explored.
Degradation of this compound during extractionProtect the extraction mixture from light and excessive heat. Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Problem 2: Poor Separation in Column Chromatography
Possible Cause Suggested Solution
Inappropriate stationary phaseIf using normal phase (silica gel), consider switching to reversed-phase (C18 or C8) chromatography, which is often more effective for separating compounds with mixed polarity like prenylated flavonoids.[3]
Incorrect mobile phase compositionOptimize the solvent system through analytical Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before scaling up to preparative chromatography. A gradient elution is often necessary to resolve complex mixtures.[3]
Column overloadingReduce the amount of sample loaded onto the column. Overloading leads to broad peaks and poor resolution.
Co-elution with similar compoundsEmploy orthogonal separation techniques. For example, if you are using reversed-phase chromatography, consider a subsequent step with a different selectivity, such as normal-phase or size-exclusion chromatography.
Problem 3: Product Instability or Degradation
Possible Cause Suggested Solution
Oxidation of phenolic groupsHandle extracts and purified fractions under an inert atmosphere and store them at low temperatures in the dark. The addition of antioxidants like ascorbic acid or BHT to solvents during extraction and storage can be beneficial.
pH sensitivityBuffer the mobile phases used in chromatography to a slightly acidic pH (e.g., using 0.1% formic or acetic acid) to suppress the ionization of phenolic hydroxyl groups, which can improve peak shape and stability.[3]
Light sensitivityProtect all samples from direct light by using amber glassware or covering containers with aluminum foil.
Thermal degradationAvoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40°C).

Quantitative Data Summary

The following table presents hypothetical data based on typical yields for the isolation of similar prenylated flavonoids from plant material. This should be used as a general guideline for process optimization.

Parameter Value Notes
Starting Biomass 10 kgDried and powdered plant material (e.g., Paulownia tomentosa leaves or Schizolaena hystrix bark).
Crude Extract Yield 200 - 500 gAfter extraction with ethanol and solvent evaporation.
Fraction Yield (Silica Gel Chromatography) 20 - 50 gYield of the fraction containing this compound after initial column chromatography.
Purified this compound Yield (Prep-HPLC) 100 - 500 mgFinal yield of >95% pure this compound.
Overall Yield 0.001 - 0.005%Based on the starting dry weight of the plant material.

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound
  • Material Preparation: Air-dry the plant material (e.g., leaves of Paulownia tomentosa) at room temperature in a well-ventilated area, protected from direct sunlight. Once fully dried, grind the material to a fine powder (e.g., 20-40 mesh).

  • Extraction:

    • Macerate the powdered plant material (10 kg) in 95% ethanol (50 L) at room temperature for 48 hours with occasional stirring.

    • Filter the mixture through a coarse filter cloth to remove the bulk plant material.

    • Re-extract the plant material with fresh 95% ethanol (30 L) for another 24 hours.

    • Combine the filtrates.

  • Concentration: Concentrate the combined ethanolic extract under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 40°C. This will yield a dark, viscous crude extract.

Protocol 2: Chromatographic Purification of this compound
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Adsorb the crude extract (e.g., 200 g) onto silica gel (400 g).

    • Prepare a silica gel column (e.g., 10 cm diameter) packed in a non-polar solvent like hexane.

    • Load the adsorbed sample onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example:

      • Hexane (10 L)

      • Hexane:Ethyl Acetate (9:1, 20 L)

      • Hexane:Ethyl Acetate (7:3, 20 L)

      • Hexane:Ethyl Acetate (1:1, 20 L)

      • Ethyl Acetate (10 L)

      • Ethyl Acetate:Methanol (9:1, 10 L)

    • Collect fractions (e.g., 1 L each) and monitor by TLC to identify fractions containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • Combine and concentrate the this compound-rich fractions from the silica gel column.

    • Dissolve the residue in a minimal amount of methanol.

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions. This step helps to remove polymeric material and some pigments.

  • Preparative Reversed-Phase HPLC (Final Purification):

    • Further purify the fractions from the Sephadex column using preparative HPLC.

    • Column: C18, 10 µm, 50 x 250 mm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a composition of 60% A and 40% B, and linearly increase to 100% B over 40 minutes.

    • Flow Rate: 80 mL/min

    • Detection: UV at 280 nm and 340 nm.

    • Collect peaks corresponding to the retention time of this compound.

    • Combine the pure fractions and evaporate the solvent to obtain pure this compound.

Visualizations

experimental_workflow start Start: Dried Plant Material extraction Large-Scale Extraction (Ethanol Maceration) start->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract silica_column Silica Gel Column Chromatography (Step Gradient) crude_extract->silica_column fraction_collection1 Fraction Collection & TLC Analysis silica_column->fraction_collection1 sephadex_column Sephadex LH-20 Chromatography (Methanol Elution) fraction_collection1->sephadex_column Combine Fractions fraction_collection2 Fraction Collection sephadex_column->fraction_collection2 prep_hplc Preparative RP-HPLC (Gradient Elution) fraction_collection2->prep_hplc Combine Fractions pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the large-scale isolation of this compound.

troubleshooting_logic start Low Purity after Prep-HPLC check_overload Check for Column Overloading start->check_overload reduce_load Action: Reduce Sample Load check_overload->reduce_load Yes check_gradient Optimize HPLC Gradient check_overload->check_gradient No success Achieve >95% Purity reduce_load->success modify_gradient Action: Use a Shallower Gradient check_gradient->modify_gradient Sub-optimal check_column Evaluate Column Selectivity check_gradient->check_column Optimal modify_gradient->success change_column Action: Try a Different Stationary Phase (e.g., Phenyl-Hexyl) check_column->change_column change_column->success

Caption: Troubleshooting logic for improving the purity of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Schizolaenone C Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Schizolaenone C isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analytical and preparative separation of these compounds.

This compound is a prenylated flavanone with a chiral center at the C-2 position and a geranyl side chain containing a double bond. This structure gives rise to the potential for multiple isomers, including enantiomers ((2S) and (2R)) and geometric isomers (E/Z) of the side chain. Effective separation of these isomers is critical for accurate quantification, pharmacological testing, and ensuring the purity of drug candidates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers in a question-and-answer format.

Q1: Why am I seeing poor resolution between the this compound isomers?

A1: Poor resolution is a common issue and can stem from several factors. Here’s a step-by-step approach to troubleshoot this problem:

  • Optimize the Mobile Phase: The choice and composition of the mobile phase are critical for separating closely related isomers.

    • For Chiral Separation (Normal-Phase): If you are using a chiral column (e.g., cellulose or amylose-based), fine-tune the ratio of your non-polar solvent (like n-hexane) to your polar modifier (like ethanol or isopropanol). Small changes in the alcohol percentage can significantly impact selectivity. The use of additives like formic acid (0.1%) in the mobile phase can also improve peak shape and resolution.[1][2]

    • For Reversed-Phase Separation: When using a C18 or other reversed-phase column, adjust the gradient slope. A shallower gradient provides more time for the isomers to interact with the stationary phase, often leading to better separation. Also, consider the organic modifier. Acetonitrile and methanol have different selectivities; trying both can reveal which is better for your specific isomer pair.[3] Acidifying the mobile phase with formic acid or acetic acid (typically 0.1%) can suppress the ionization of phenolic hydroxyl groups on this compound, leading to sharper peaks and improved resolution.[4]

  • Select the Right Column:

    • Chiral Isomers (Enantiomers): Standard C18 columns will not separate enantiomers. You must use a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel®, Chiralpak®), are highly effective for separating flavanone enantiomers.[1][2][5]

    • Geometric Isomers (E/Z): While standard C18 columns can sometimes separate geometric isomers, columns with different selectivities, like a phenyl-hexyl or a pentafluorophenyl (PFP) column, may provide better resolution due to π-π interactions.

  • Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

  • Control the Temperature: Column temperature affects viscosity and mass transfer. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) as this can alter the selectivity between isomers.

Q2: My peaks for the this compound isomers are broad or tailing. What can I do?

A2: Peak broadening and tailing can obscure the separation of closely eluting isomers and affect quantification. Here are the primary causes and solutions:

  • Secondary Interactions: The phenolic hydroxyl groups in this compound can interact with active sites on the silica support of the column, leading to tailing.

    • Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of silanol groups on the stationary phase and the phenolic groups of the analyte.[4][6]

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with a smaller internal diameter (e.g., 0.125 mm) and keep the length as short as possible.

  • Contaminated or Degraded Column: A contaminated guard column or a void at the head of the analytical column can cause severe peak shape distortion.

    • Solution: Replace the guard column. If the analytical column is the issue, you can try back-flushing it (if the manufacturer allows) or replace it.

Q3: The retention times for my this compound isomers are drifting between injections. Why is this happening?

A3: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase, especially when using a new mobile phase or after a gradient run.

    • Solution: Increase the equilibration time between runs. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.

  • Mobile Phase Composition Changes: The mobile phase composition can change over time due to the evaporation of the more volatile solvent.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixer, ensure it is functioning correctly.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the mobile phase viscosity and, consequently, the retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Issues: Inconsistent flow from the pump due to leaks or air bubbles will cause retention time variability.

    • Solution: Purge the pump to remove air bubbles and check for any leaks in the system.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating the enantiomers of this compound?

A1: For the separation of enantiomers, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs are highly recommended for flavanones like this compound. Specifically, columns with coated or immobilized cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), have shown excellent performance in separating flavanone enantiomers.[5][7] These separations are often performed in normal-phase mode with a mobile phase consisting of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol).[1][2]

Q2: Can I separate this compound isomers using a standard reversed-phase C18 column?

A2: A standard C18 column will not separate the enantiomers of this compound. However, it may be possible to separate geometric (E/Z) isomers or diastereomers if present. To separate enantiomers on a reversed-phase system, you would need to use a chiral derivatizing agent to create diastereomers that can then be separated on a C18 column, or use a mobile phase containing a chiral additive.[8][9] For routine analysis, using a dedicated chiral column is a more direct and efficient approach.

Q3: What is a typical mobile phase for the chiral separation of flavanones?

A3: A common mobile phase for the chiral separation of flavanones on a polysaccharide-based CSP is a mixture of a non-polar solvent and a polar modifier. A typical starting point would be a mixture of n-hexane and ethanol. The ratio is critical for achieving separation; a common starting gradient could be from 95:5 to 80:20 (n-hexane:ethanol).[1][2] Isocratic elution with an optimized ratio can also be effective. Adding a small amount of an acid like formic acid (0.1%) to the alcohol modifier can improve peak shape.

Q4: How can I confirm the identity of the separated this compound isomer peaks?

A4: Peak identification can be achieved through several methods:

  • Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer will provide mass-to-charge ratio data for each peak, confirming that they are isomers of this compound.

  • Reference Standards: If you have pure standards of the individual isomers, you can compare their retention times to your separated peaks.

  • Circular Dichroism (CD) Spectroscopy: For enantiomers, a CD detector can be used online with the HPLC. Enantiomers will produce mirror-image CD spectra, allowing for their identification.[1]

Experimental Protocols

Below are example methodologies for the separation of this compound isomers based on common practices for similar compounds.

Protocol 1: Chiral Separation of this compound Enantiomers (Normal-Phase)

ParameterRecommended Condition
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic elution with n-Hexane:Ethanol (90:10, v/v) with 0.1% Formic Acid in the ethanol portion.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 288 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in the mobile phase or a compatible solvent like pure ethanol.

Protocol 2: Separation of this compound Geometric Isomers (Reversed-Phase)

ParameterRecommended Condition
Column C18 column (e.g., Waters Symmetry®, Agilent Zorbax®), 150 x 4.6 mm, 3.5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient: 50% B to 95% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 288 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in methanol or a mixture of water and acetonitrile.

Quantitative Data Summary

The following tables present hypothetical data for a successful separation of this compound isomers to serve as a benchmark.

Table 1: Example Data for Chiral Separation of this compound Enantiomers

IsomerRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
(2R)-Schizolaenone C12.5-1.1
(2S)-Schizolaenone C14.22.11.2

Table 2: Example Data for Separation of Geometric Isomers

IsomerRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
(2E)-Schizolaenone C21.8-1.3
(2Z)-Schizolaenone C22.51.61.3

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflows for troubleshooting common HPLC separation issues.

Troubleshooting_Workflow start Problem Identified: Poor Isomer Separation cat1 Peak Resolution start->cat1 cat2 Peak Shape start->cat2 cat3 Retention Time start->cat3 sub1_1 Check Mobile Phase Composition cat1->sub1_1 sub2_1 Check for Secondary Interactions cat2->sub2_1 sub3_1 Ensure Proper Equilibration cat3->sub3_1 sub1_2 Evaluate Column Choice sub1_1->sub1_2 sub1_3 Adjust Flow Rate & Temperature sub1_2->sub1_3 solution Separation Optimized sub1_3->solution sub2_2 Reduce Sample Concentration sub2_1->sub2_2 sub2_3 Inspect Column & Guard Column sub2_2->sub2_3 sub2_3->solution sub3_2 Prepare Fresh Mobile Phase sub3_1->sub3_2 sub3_3 Check System for Leaks/Bubbles sub3_2->sub3_3 sub3_3->solution

Caption: Troubleshooting workflow for HPLC separation of this compound isomers.

Method_Development_Flow start Goal: Separate this compound Isomers step1 Identify Isomer Type (Chiral vs. Geometric) start->step1 chiral_path Chiral Separation step1->chiral_path Enantiomers geometric_path Geometric Separation step1->geometric_path E/Z Isomers chiral_col Select Chiral Column (e.g., Cellulose-based) chiral_path->chiral_col rp_col Select RP Column (C18 or Phenyl) geometric_path->rp_col chiral_mp Optimize Normal-Phase Mobile Phase (Hexane/Alcohol) chiral_col->chiral_mp optimize Fine-tune Flow Rate & Temperature chiral_mp->optimize rp_mp Optimize Reversed-Phase Gradient (ACN/Water + Acid) rp_col->rp_mp rp_mp->optimize end Achieve Baseline Separation optimize->end

References

Stability of Schizolaenone C in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Schizolaenone C in various solvents. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: Currently, there is limited published data specifically detailing the comprehensive stability of this compound across a wide range of solvents. However, based on the general behavior of flavonoids with similar structural motifs, this compound is expected to exhibit moderate stability. Its stability is influenced by factors such as the solvent's polarity, pH, light exposure, and temperature. For optimal stability, it is recommended to store this compound solutions in the dark at low temperatures (e.g., -20°C or -80°C) and to use freshly prepared solutions for experiments whenever possible.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term storage and experimental use, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol are generally recommended for dissolving this compound. For analytical purposes, such as HPLC or LC-MS, a mixture of acetonitrile or methanol with water is commonly used. It is crucial to minimize the exposure of the compound to aqueous environments, especially at neutral or alkaline pH, to prevent potential hydrolysis or oxidation.

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively elucidated, similar flavonoid compounds are known to be susceptible to oxidative degradation, particularly at the dihydroxyphenyl moiety. The presence of oxygen, metal ions, and exposure to light can catalyze these degradation processes. Hydrolysis of the chromenone core could also occur under certain pH conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound in aqueous solutions. Low aqueous solubility of the compound. The solvent in which the stock solution was prepared is immiscible with the aqueous buffer.Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not exceed a concentration that affects the experimental system. Use a surfactant or other solubilizing agent, after verifying its compatibility with the experiment.
Discoloration of the solution over time. This may indicate degradation of the compound, possibly due to oxidation.Prepare solutions fresh before use. Store stock solutions at low temperatures (-20°C or -80°C) and protect from light by using amber vials or covering with aluminum foil. Degas aqueous solvents to remove dissolved oxygen.
Inconsistent analytical results (e.g., variable peak areas in HPLC). Incomplete dissolution of the compound. Adsorption of the compound to container surfaces. Degradation of the compound in the autosampler.Ensure complete dissolution by vortexing or brief sonication. Use silanized glassware or low-adsorption polypropylene tubes. Keep the autosampler temperature low (e.g., 4°C).
Appearance of unexpected peaks in chromatograms. These could be degradation products.Analyze a freshly prepared standard solution to confirm the retention time of the intact this compound. If new peaks appear over time, it is likely due to degradation. Consider performing forced degradation studies (e.g., acid, base, peroxide, light, heat) to identify potential degradation products.

Experimental Protocols

Protocol: Assessment of this compound Stability in Different Solvents

This protocol outlines a general method for evaluating the stability of this compound in various solvents over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • HPLC-grade solvents: Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile, Water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with a UV detector

  • C18 HPLC column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve the compound in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

3. Preparation of Working Solutions:

  • Dilute the stock solution with each of the test solvents (DMSO, Ethanol, Methanol, Acetonitrile, Water, PBS) to a final concentration of 100 µg/mL.

  • Prepare a sufficient volume of each working solution to allow for sampling at multiple time points.

4. Incubation:

  • Dispense aliquots of each working solution into separate autosampler vials for each time point.

  • Incubate the vials under controlled conditions (e.g., room temperature, 25°C, protected from light).

5. HPLC Analysis:

  • Set up the HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

  • Set the UV detector to a wavelength appropriate for this compound (determine the λmax by UV-Vis spectroscopy).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject a sample from each working solution into the HPLC system.

  • Record the peak area of the this compound peak at each time point.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage remaining versus time for each solvent to visualize the stability profile.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C
Solvent% Remaining after 24 hours% Remaining after 48 hours
DMSO98.597.2
Ethanol95.190.8
Methanol92.385.6
Acetonitrile88.778.4
Water75.455.1
PBS (pH 7.4)65.242.3

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (this compound in DMSO) working Prepare Working Solutions (Dilution in Test Solvents) stock->working incubate Incubate at 25°C (Protected from light) working->incubate hplc HPLC Analysis (Time points: 0, 2, 4, 8, 24, 48h) incubate->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway Schizolaenone_C This compound (Intact Molecule) Oxidation Oxidation Schizolaenone_C->Oxidation O2, light, metal ions Hydrolysis Hydrolysis Schizolaenone_C->Hydrolysis pH > 7 Degradation_Products Degradation Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products

Troubleshooting low yield in Schizolaenone C extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Schizolaenone C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically extracted?

A1: this compound is a C-geranylated flavonoid, a type of secondary metabolite. It is naturally found in the fruits of the Paulownia tomentosa tree, also known as the princess tree or empress tree.

Q2: I am experiencing a very low yield of crude extract before any purification steps. What are the likely causes?

A2: A low yield of the initial crude extract can stem from several factors related to the plant material and the initial extraction phase:

  • Improper Plant Material: The concentration of this compound can vary depending on the maturity of the Paulownia tomentosa fruits. Using immature green fruits, where the surface is still sticky, is often optimal. The material should also be properly dried to prevent enzymatic degradation and finely ground to increase the surface area for solvent penetration.

  • Incorrect Solvent Choice: Ethanol is a commonly used and effective solvent for the initial extraction of flavonoids from Paulownia tomentosa. Using a solvent with inappropriate polarity will result in poor extraction efficiency.

  • Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to dissolve and extract the target compounds effectively. Increasing the solvent-to-solid ratio can improve the yield.

  • Suboptimal Extraction Time and Temperature: The extraction process may not be long enough for the solvent to sufficiently penetrate the plant matrix. While higher temperatures can increase solubility and diffusion rates, excessive heat can cause degradation of thermolabile compounds like some flavonoids.

Q3: My crude extract yield is acceptable, but I am losing the compound during the liquid-liquid partitioning steps. Why might this be happening?

A3: this compound and other prenylated flavonoids are often found in less polar fractions. If you are performing liquid-liquid extraction, these compounds are typically enriched in the chloroform fraction after initial partitioning. Losses can occur due to:

  • Incorrect pH: The pH of the aqueous phase can affect the partitioning of phenolic compounds. It's important to maintain a pH that keeps the flavonoids in their non-ionized form to favor their transition into the organic solvent.

  • Incomplete Phase Separation: Emulsions can form at the interface of the two liquid phases, trapping your compound. Ensure complete separation of the layers before proceeding.

  • Repeated Extractions: A single extraction is often insufficient. It is crucial to perform multiple extractions of the aqueous phase with the organic solvent to ensure a complete transfer of the target compound.

Q4: I am seeing a significant loss of this compound during chromatographic purification. What can I do to improve this?

A4: Loss during chromatography is a common issue. Consider the following:

  • Column Overloading: Exceeding the capacity of your chromatography column (e.g., silica gel) will lead to poor separation and loss of the compound.

  • Inappropriate Solvent System: The mobile phase used for elution may not be optimal for this compound, causing it to either remain on the column or elute too quickly with other impurities. A gradient elution is often necessary to achieve good separation.

  • Compound Degradation on Silica: Some flavonoids can degrade on silica gel. If you suspect this is the case, you might consider using a different stationary phase, such as reversed-phase C18, or working quickly at lower temperatures.

Q5: Could the this compound be degrading during the extraction process?

A5: Yes, degradation is a possibility. Flavonoids can be sensitive to:

  • High Temperatures: As mentioned, excessive heat during extraction or solvent evaporation can lead to degradation.

  • Light: Exposure to direct light can cause photodegradation of some flavonoids. It is good practice to protect your extracts from light by using amber glassware or covering your apparatus with aluminum foil.

  • Oxidation: The presence of oxygen can lead to the oxidation of phenolic compounds. While not always a major issue for crude extracts, it becomes more critical as the compound is purified.

Troubleshooting Low Yield: A Summary

The following table summarizes the key parameters that can be optimized at each stage of the extraction process to improve the yield of this compound.

ParameterSuboptimal Condition (Low Yield)Recommended Optimization
Plant Material Mature, improperly dried, or coarsely ground fruits.Use immature, sticky fruits. Ensure thorough drying and grind to a fine powder (e.g., 20-60 mesh).
Extraction Solvent Non-polar or highly polar solvents.Use ethanol (e.g., 90-96%) for initial extraction.
Solvent-to-Solid Ratio Too low (e.g., <5:1 v/w).Increase the ratio (e.g., 10:1 v/w or higher).
Extraction Time Too short (e.g., <12 hours for maceration).Increase maceration time (e.g., 24-48 hours) or use methods like reflux or sonication for shorter, more efficient extraction.
Extraction Temperature Too high (e.g., >60°C).Maintain a moderate temperature (e.g., 40-50°C) to balance solubility and stability.
Liquid-Liquid Partitioning Incorrect solvent polarity for fractionation.Use a sequence of solvents with increasing polarity (e.g., hexane followed by chloroform) to isolate the prenylated flavonoids in the chloroform fraction.
Solvent Evaporation High temperature on rotary evaporator.Use a controlled temperature (e.g., ≤40°C) to prevent thermal degradation.
Chromatography Inappropriate stationary or mobile phase.Use silica gel column chromatography with a gradient of increasing polarity (e.g., hexane-ethyl acetate).

Experimental Protocols

Protocol 1: Maceration Extraction of this compound from Paulownia tomentosa Fruits
  • Preparation of Plant Material: Collect immature, green fruits of Paulownia tomentosa. Air-dry the fruits in a well-ventilated area, protected from direct sunlight, until they are brittle. Grind the dried fruits into a fine powder.

  • Extraction: Macerate the powdered plant material in 95% ethanol at a 1:10 solid-to-solvent ratio (w/v) for 48 hours at room temperature with occasional agitation.

  • Filtration and Concentration: Filter the extract through cheesecloth and then through filter paper. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethanolic extract.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in a mixture of water and ethanol (9:1 v/v) and perform successive partitioning with hexane and then chloroform. Collect the chloroform fraction, which will be enriched with this compound.

  • Purification: Concentrate the chloroform fraction and subject it to silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate of increasing polarity to isolate this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound extraction.

TroubleshootingWorkflow Troubleshooting Low Yield of this compound start Low Yield Observed check_crude_yield Is the crude extract yield low? start->check_crude_yield check_plant_material Review Plant Material: - Maturity (immature, sticky fruits?) - Drying process adequate? - Ground to fine powder? check_crude_yield->check_plant_material Yes crude_yield_ok Crude yield is acceptable. Low yield after purification. check_crude_yield->crude_yield_ok No check_initial_extraction Review Initial Extraction: - Correct solvent (Ethanol)? - Sufficient solvent volume? - Adequate time and temperature? check_plant_material->check_initial_extraction optimize_extraction Optimize Extraction Parameters: - Increase solvent ratio - Extend extraction time - Use moderate temperature (40-50°C) check_initial_extraction->optimize_extraction end Yield Improved optimize_extraction->end check_partitioning Review Liquid-Liquid Partitioning: - Correct fractions collected (Chloroform)? - Emulsions present? - Sufficient number of extractions? crude_yield_ok->check_partitioning check_chromatography Review Chromatography: - Column overloaded? - Appropriate mobile phase? - Potential for degradation on silica? check_partitioning->check_chromatography optimize_purification Optimize Purification: - Adjust sample load - Modify solvent gradient - Consider alternative stationary phase check_chromatography->optimize_purification check_degradation Consider Degradation: - Protect from light? - Avoid excessive heat during solvent removal? optimize_purification->check_degradation implement_protective_measures Implement Protective Measures: - Use amber glassware - Control evaporator temperature (≤40°C) check_degradation->implement_protective_measures Yes check_degradation->end No implement_protective_measures->end

Caption: Troubleshooting workflow for low this compound yield.

Technical Support Center: Minimizing Flavanone Degradation During Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of flavanones during purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause flavanone degradation during purification?

A1: Flavanone degradation during purification is primarily influenced by a combination of factors including:

  • pH: Flavanones are susceptible to degradation in both strongly acidic and alkaline conditions. Alkaline pH, in particular, can promote autoxidation and ring-opening reactions.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions. Many flavanones are heat-sensitive, and prolonged exposure to high temperatures during purification steps like solvent evaporation should be avoided.[3]

  • Solvents: The choice of solvent can impact flavanone stability. While organic solvents are necessary for many chromatographic techniques, their purity and potential for generating reactive species should be considered.

  • Enzymatic Activity: If the initial extract is not properly handled, residual enzymes from the plant material, such as polyphenol oxidases, can lead to enzymatic degradation of flavanones.

  • Light and Oxygen: Exposure to light and oxygen can induce oxidative degradation of flavanones. It is advisable to work with flavanones in a protected environment, for example, by using amber glassware and inert gas.

Q2: What are the common degradation products I might observe during flavanone purification?

A2: Under degradative conditions, flavanones can undergo various transformations, leading to the formation of several degradation products. Common degradation pathways include isomerization and ring-opening reactions. For instance, under acidic or basic conditions, flavanones can isomerize or degrade into chalcones or other phenolic compounds.[2] The C-ring of the flavonoid structure is particularly susceptible to opening, which can lead to the formation of simpler phenolic acids.[1] HPLC-MS/MS is a powerful technique to identify these degradation products by analyzing their fragmentation patterns.[4][5]

Q3: Can flavanones isomerize during purification, and how can I prevent it?

A3: Yes, flavanones can undergo isomerization, particularly epimerization at the C2 position, which can be influenced by pH and temperature. This can lead to the appearance of multiple peaks for a single compound in your chromatogram. To prevent isomerization:

  • Maintain a neutral or slightly acidic pH: Avoid strongly basic conditions during extraction and purification.

  • Work at low temperatures: Perform purification steps at reduced temperatures whenever possible.

  • Minimize processing time: Long exposure to even mildly unfavorable conditions can lead to isomerization.

Troubleshooting Guides

This section provides solutions to common problems encountered during flavanone purification using column chromatography and HPLC.

Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
Low recovery of flavanones Irreversible adsorption on the stationary phase: Some stationary phases, like alumina, can form strong bonds with flavonoids.[6]Use a more inert stationary phase such as Sephadex LH-20 or a suitable macroporous resin (e.g., XAD-7HP, AB-8).[7]
Degradation on the column: The stationary phase itself might be too acidic or basic, causing on-column degradation.Test the stability of your flavanone on a small amount of the stationary phase before performing large-scale purification. Consider using a deactivated silica gel.
Co-elution of impurities Inappropriate solvent system: The chosen solvent system may not have sufficient selectivity to separate the target flavanones from impurities.Optimize the solvent system by trying different solvent combinations and gradients. For macroporous resins, a stepwise elution with increasing concentrations of ethanol in water is often effective.[8]
Appearance of colored bands on the column Oxidation of flavanones: Flavanones can oxidize on the column, especially if exposed to air and light for extended periods.Work in a protected environment (e.g., use amber columns or wrap columns in foil) and degas solvents to minimize oxygen exposure.
HPLC Troubleshooting for Flavanone Analysis
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols: The hydroxyl groups of flavanones can interact with active silanol groups on the C18 column, leading to tailing peaks.[9]Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic or trifluoroacetic acid) can suppress the ionization of silanol groups.[9] Use an end-capped column: Modern, high-purity, end-capped C18 columns have fewer residual silanols.[9]
Peak Broadening Slow mass transfer: This can occur if the mobile phase viscosity is too high or the temperature is too low.Increase column temperature: Running the separation at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape, but ensure your flavanone is stable at that temperature.[9] Optimize mobile phase composition: Adjust the organic solvent percentage to ensure good solubility and interaction with the stationary phase.
Appearance of unexpected peaks On-column degradation or isomerization: The mobile phase pH or temperature might be causing the flavanone to degrade or convert to an isomer during the HPLC run.Check flavanone stability: Inject the same sample multiple times over a period to see if the chromatogram changes. If new peaks appear or target peak areas decrease, degradation is likely occurring. Modify mobile phase: If degradation is suspected, try a mobile phase with a more neutral pH and run the analysis at a lower temperature.
Irreproducible retention times Column equilibration issues: The column may not be fully equilibrated with the mobile phase between runs, especially with gradient elution.Increase equilibration time: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
Mobile phase composition changes: Evaporation of the organic solvent component can alter the mobile phase composition over time.Prepare fresh mobile phase daily: Cover solvent reservoirs to minimize evaporation.

Experimental Protocols

Protocol 1: Purification of Hesperidin from Citrus Peels using Macroporous Resin

This protocol provides a general guideline for the purification of hesperidin from citrus peels using macroporous resin chromatography.

1. Sample Preparation:

  • Air-dry and grind citrus peels into a fine powder.
  • Extract the powder with 70-80% ethanol at room temperature with stirring for 2-3 hours.
  • Filter the extract and concentrate it under reduced pressure to remove the ethanol.
  • Dilute the resulting aqueous extract with water to a suitable concentration.

2. Macroporous Resin Chromatography:

  • Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., AB-8). Pre-treat the resin by washing it sequentially with ethanol and then water to remove any impurities.
  • Column Packing: Pack a column with the pre-treated resin.
  • Adsorption: Load the diluted extract onto the column at a slow flow rate (e.g., 2 bed volumes/hour).
  • Washing: Wash the column with deionized water (e.g., 10 bed volumes) to remove sugars, salts, and other polar impurities.
  • Elution: Elute the adsorbed flavanones with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions at each step. Hesperidin is typically eluted with 60% aqueous ethanol.[10]
  • Monitoring: Monitor the fractions using thin-layer chromatography (TLC) or HPLC to identify the fractions containing hesperidin.

3. Crystallization and Final Purification:

  • Combine the hesperidin-rich fractions and concentrate them under reduced pressure.
  • Allow the concentrated solution to stand at a low temperature (e.g., 4 °C) to induce crystallization.
  • Collect the crystals by filtration and wash them with cold water.
  • The hesperidin can be further purified by recrystallization from a suitable solvent like dimethylformamide-water.[3]

Visualizations

Flavanone_Degradation_Pathways Flavanone Flavanone Degradation_Conditions Degradation Conditions (High pH, High Temperature, Light, Oxygen) Isomerization Isomerization (e.g., Epimerization) Degradation_Conditions->Isomerization leads to Ring_Opening C-Ring Opening Degradation_Conditions->Ring_Opening leads to Degradation_Products Degradation Products (Chalcones, Phenolic Acids) Isomerization->Degradation_Products Ring_Opening->Degradation_Products

Caption: General degradation pathways of flavanones under adverse conditions.

Purification_Workflow cluster_0 Extraction cluster_1 Purification cluster_2 Final Steps Raw_Material Plant Material Extraction Solvent Extraction Raw_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Macroporous Resin / Sephadex) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Analysis TLC / HPLC Analysis Fraction_Collection->Analysis Concentration Concentration Analysis->Concentration Crystallization Crystallization / Lyophilization Concentration->Crystallization Purified_Flavanone Purified Flavanone Crystallization->Purified_Flavanone

Caption: A typical workflow for the purification of flavanones.

HPLC_Troubleshooting_Logic Start Problem with HPLC Chromatogram All_Peaks Are all peaks affected? Start->All_Peaks Specific_Peaks Only specific peaks affected? Start->Specific_Peaks Physical_Issue Likely a physical issue (e.g., column void, leak) All_Peaks->Physical_Issue Chemical_Issue Likely a chemical issue (e.g., secondary interactions, degradation) Specific_Peaks->Chemical_Issue Check_System Check for leaks, column blockage, extra-column volume Physical_Issue->Check_System Optimize_Method Optimize mobile phase pH, use end-capped column, adjust temperature Chemical_Issue->Optimize_Method

References

Technical Support Center: Addressing Flavonoid Autofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for managing the intrinsic fluorescence—or autofluorescence—of flavonoids in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is flavonoid autofluorescence and why is it a problem?

A1: Flavonoid autofluorescence is the natural emission of light by flavonoid compounds when they are excited by a light source, such as a laser in a confocal microscope or a lamp in a plate reader.[1][2][3] This becomes a significant issue in cell-based assays because the flavonoid's signal can overlap with and obscure the signal from the fluorescent probes (e.g., GFP, FITC, DAPI) you are using to study cellular processes.[1] This interference can lead to false-positive results, inaccurate quantification, and misinterpretation of data.[4]

Q2: What causes flavonoids to be autofluorescent?

A2: The fluorescence of flavonoids arises from their chemical structure, which consists of two benzene rings linked by a pyran ring.[5] This structure contains conjugated double bonds and aromatic rings that can absorb light energy and re-emit it at a longer wavelength. Factors like the specific flavonoid subclass (flavonols are particularly fluorescent), pH, and interaction with cellular components can influence the intensity and spectral properties of their autofluorescence.[6][7]

Q3: Which common flavonoids are known to be highly autofluorescent?

A3: Flavonols such as quercetin, kaempferol, and myricetin are well-known for their strong autofluorescence, typically in the green to yellow-orange range of the spectrum.[6][7] Their glycoside forms may also exhibit fluorescence.[8] It's crucial to be aware of the specific flavonoid you are working with and its potential for interference.

Q4: Can flavonoids also quench fluorescence?

A4: Yes, in addition to exhibiting autofluorescence, some flavonoids can also "quench" or reduce the signal from other fluorophores.[9][10] This phenomenon can lead to a false-negative result, where the signal from your probe is diminished or completely extinguished. The quenching ability depends on the specific flavonoid and the fluorescent dye being used.[10][11]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving flavonoids and fluorescence-based detection.

Problem: I see a strong, unexpected signal in my flavonoid-treated cells, even in my negative control (no fluorescent probe).

  • Possible Cause: This is a classic sign of flavonoid autofluorescence. The flavonoid itself is generating a signal that is being detected by your instrument.

  • Solution:

    • Run an "Unstained Control": Prepare a sample with cells and the flavonoid but without your fluorescent label. Image this sample using the same settings as your experimental samples. This will allow you to visualize the intensity and spectral properties of the flavonoid's autofluorescence.[12][13]

    • Spectral Characterization: If your microscope has a spectral detector, perform a lambda scan to determine the exact excitation and emission peaks of the flavonoid's autofluorescence in your specific experimental conditions.[14]

    • Choose Spectrally Distinct Dyes: Once you know the autofluorescence spectrum of the flavonoid, select fluorescent probes that have minimal overlap. Since many flavonoids fluoresce in the blue-green range, shifting to red or far-red emitting dyes (e.g., those emitting above 620 nm) is a common and effective strategy.[12][15]

Problem: The signal from my fluorescent probe (e.g., GFP, FITC) is much lower in flavonoid-treated cells compared to the untreated control.

  • Possible Cause: This could be due to fluorescence quenching by the flavonoid.[10][11] The flavonoid might be absorbing the energy from your probe or interacting with it in a way that prevents it from fluorescing.

  • Solution:

    • In Vitro Quenching Assay: To confirm quenching, perform a simple experiment in a plate reader. Mix your fluorescent dye with varying concentrations of the flavonoid in a buffer solution and measure the fluorescence intensity. A dose-dependent decrease in signal will confirm the quenching effect.

    • Change Fluorophore: If quenching is significant, the most straightforward solution is to switch to a different fluorescent probe that is not affected by the flavonoid.

    • Reduce Flavonoid Concentration: If experimentally feasible, try lowering the concentration of the flavonoid to a level that still elicits the desired biological effect but minimizes quenching.

Problem: My images are noisy, and it's hard to distinguish the real signal from the background.

  • Possible Cause: A combination of flavonoid autofluorescence and cellular autofluorescence is likely increasing the overall background noise, reducing your signal-to-noise ratio.

  • Solution:

    • Optimize Imaging Parameters: Carefully adjust the gain and offset settings on your microscope. For flow cytometry, proper voltage settings are crucial.[15][16] The goal is to maximize the detection of your specific signal while minimizing the background.

    • Computational Subtraction: Use imaging software (like ImageJ or commercial software) to subtract the autofluorescence signal.[14] This is done by acquiring an image of the unstained, flavonoid-treated control and subtracting this "background" image from your experimental images.

    • Spectral Unmixing: For complex cases with significant spectral overlap, spectral unmixing is a powerful technique.[4] This method, available on many modern confocal microscopes and in flow cytometry analysis software, mathematically separates the emission spectra of the flavonoid and your fluorescent probe, resulting in a cleaner image.[17]

Troubleshooting Decision Workflow

TroubleshootingWorkflow start Unexpected Fluorescence Observed unstained_control Run Unstained Control (Cells + Flavonoid, No Probe) start->unstained_control signal_present Is Signal Present in Unstained Control? unstained_control->signal_present autofluorescence Problem is Autofluorescence signal_present->autofluorescence  Yes no_autofluorescence Problem is Not Autofluorescence (Consider other issues like non-specific binding) signal_present->no_autofluorescence  No strategy Select Mitigation Strategy autofluorescence->strategy spectral_shift 1. Spectral Shift: Use Red/Far-Red Dyes strategy->spectral_shift quenching 2. Chemical Quenching: (e.g., Trypan Blue, Sudan Black B) Use with caution for live cells strategy->quenching computational 3. Computational Correction: - Image Subtraction - Spectral Unmixing strategy->computational

The experimental workflow for autofluorescence correction.
Protocol 2: Use of a Quenching Agent (Post-Fixation)

This protocol is for fixed samples where autofluorescence is problematic and spectral separation is not possible. Note: Most chemical quenchers are not suitable for live-cell imaging.

Objective: To reduce autofluorescence in fixed cells using a chemical quenching agent.

Materials:

  • Fixed cell samples on slides or plates

  • Quenching agent solution (e.g., 0.1% Sudan Black B in 70% ethanol, or a commercial reagent like TrueVIEW™).

  • Phosphate-Buffered Saline (PBS)

  • Mounting medium

Methodology:

  • Sample Preparation: Perform your standard cell fixation, permeabilization, and immunofluorescent staining protocols.

  • Washing: After the final wash step of your staining protocol, ensure cells are washed thoroughly with PBS.

  • Quenching:

    • Incubate the samples with the quenching solution. For Sudan Black B, a 5-20 minute incubation at room temperature is typical. [18]For commercial reagents, follow the manufacturer's instructions.

    • Note: Incubation times may need to be optimized to ensure sufficient quenching without affecting the specific fluorescent signal.

  • Final Washes:

    • Thoroughly wash the samples with PBS (e.g., 3 x 5 minutes) to remove all traces of the quenching agent. Residual quencher can diminish your specific signal.

  • Mounting and Imaging:

    • Mount the coverslip using an appropriate mounting medium.

    • Proceed with imaging. It is still recommended to have a stained but unquenched control to assess the effectiveness of the treatment.

References

How to handle matrix effects in LC-MS analysis of Schizolaenone C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Schizolaenone C.

Troubleshooting Guide: Overcoming Matrix Effects

Problem: Poor sensitivity, accuracy, or reproducibility in this compound quantification.

Matrix effects, the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds, are a primary concern in LC-MS analysis and can significantly impact data quality.[1][2][3] This guide provides a systematic approach to identifying and mitigating these effects.

Step 1: Assess the Presence and Magnitude of Matrix Effects

Before troubleshooting, it is crucial to determine if matrix effects are indeed the cause of the analytical issues. Two common methods for this assessment are the post-column infusion and the post-extraction spike methods.[2][4][5][6][7]

  • Qualitative Assessment: Post-Column Infusion This method helps identify at what retention times matrix components cause ion suppression or enhancement.[1][2] A constant flow of this compound standard is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Dips or peaks in the baseline signal at specific retention times indicate the presence of interfering components.

  • Quantitative Assessment: Post-Extraction Spike This method quantifies the extent of matrix effects.[2][8] The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

    A MF < 1 indicates ion suppression, while a MF > 1 indicates ion enhancement. An MF of 1 suggests no matrix effect.

Step 2: Implement Mitigation Strategies

Once matrix effects are confirmed, several strategies can be employed to minimize their impact.

  • Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2][3][9]

    • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may not sufficiently remove interfering phospholipids.[9]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[2][9]

    • Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a stationary phase to selectively bind and elute this compound, effectively removing a wide range of interfering compounds.[2][9][10] Polymeric mixed-mode SPE can be particularly effective at removing phospholipids.[9]

  • Chromatographic Optimization: Modifying the LC method can separate this compound from co-eluting matrix components.[1][3]

    • Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between this compound and interfering peaks.

    • Column Chemistry: Employing a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can alter selectivity and improve separation.

    • UPLC/UHPLC: Ultra-high-performance liquid chromatography systems offer higher resolution and can significantly reduce matrix effects compared to traditional HPLC.[9]

  • Internal Standard (IS) Normalization: The use of an appropriate internal standard is a robust method to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[2][3]

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL analog of this compound is the ideal internal standard.[1][11][12][13][14][15] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[12]

    • Structural Analog: If a SIL IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, although it may not compensate for matrix effects as effectively.[14]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix.[6] These unseen interferences can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, negatively impacting the accuracy, precision, and sensitivity of the analysis.[1]

Q2: I am observing inconsistent results for this compound in plasma samples. Could this be due to matrix effects?

A2: Yes, inconsistent results, particularly in complex biological matrices like plasma, are often a symptom of variable matrix effects between different samples.[10] Phospholipids are a major cause of ion suppression in plasma samples.[2] It is recommended to perform a matrix effect assessment to confirm this.

Q3: How can I choose the best sample preparation technique to reduce matrix effects for this compound?

A3: The choice depends on the complexity of your matrix and the required sensitivity. For cleaner samples, Solid-Phase Extraction (SPE) is generally the most effective method for removing a broad range of interferences.[9] Liquid-Liquid Extraction (LLE) is also a good option and is often better than simple Protein Precipitation (PPT).[2][9] A systematic comparison of different techniques is recommended.

Q4: Is a stable isotope-labeled internal standard for this compound necessary?

A4: While not strictly mandatory in all cases, a stable isotope-labeled (SIL) internal standard is highly recommended and considered the gold standard for compensating for matrix effects in quantitative LC-MS analysis.[1][11][12][14] It will significantly improve the accuracy and robustness of your method.[13]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Sample dilution can be a simple and effective way to reduce matrix effects, especially if the initial analyte concentration is high.[1][7] However, this approach will also reduce the concentration of this compound, which may compromise the sensitivity of the assay if the initial concentration is low.[1][7]

Quantitative Data Summary

The following tables present example data from a matrix effect evaluation study for this compound.

Table 1: Matrix Factor Assessment in Human Plasma.

Sample Preparation MethodMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Factor (MF)% Matrix Effect (1-MF)*100
Protein Precipitation (PPT)1,250,000750,0000.6040% Suppression
Liquid-Liquid Extraction (LLE)1,250,0001,050,0000.8416% Suppression
Solid-Phase Extraction (SPE)1,250,0001,187,5000.955% Suppression

Table 2: Recovery Assessment in Human Plasma.

Sample Preparation MethodMean Peak Area (Pre-Extraction Spike)Mean Peak Area (Post-Extraction Spike)% Recovery
Protein Precipitation (PPT)712,500750,00095.0%
Liquid-Liquid Extraction (LLE)924,0001,050,00088.0%
Solid-Phase Extraction (SPE)1,104,3751,187,50093.0%

Experimental Protocols

Protocol 1: Assessment of Matrix Factor using the Post-Extraction Spike Method

  • Prepare a standard solution of this compound in a neat solvent (e.g., methanol or mobile phase) at a known concentration (e.g., 100 ng/mL).

  • Prepare a blank matrix extract. Process a blank plasma sample using your chosen sample preparation method (PPT, LLE, or SPE).

  • Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as the neat standard solution.

  • Analyze both the neat standard solution and the spiked matrix extract by LC-MS.

  • Calculate the Matrix Factor as described in Step 1 of the Troubleshooting Guide.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a general protocol and should be optimized for this compound.

  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat the plasma sample (e.g., 100 µL) by diluting with 200 µL of 2% formic acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences.

  • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in mobile phase for LC-MS analysis.

Visualizations

MatrixEffectWorkflow start Start: Inaccurate/Irreproducible This compound Data assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effects Present? assess_me->me_present optimize_sp Optimize Sample Preparation (PPT, LLE, SPE) me_present->optimize_sp Yes proceed Proceed with Validated Method me_present->proceed No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is reassess_me Re-assess Matrix Effects use_sil_is->reassess_me me_acceptable Matrix Effects Acceptable? reassess_me->me_acceptable me_acceptable->optimize_sp No me_acceptable->proceed Yes end End proceed->end

Caption: Workflow for identifying and mitigating matrix effects in LC-MS analysis.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Activities of Schizolaenone C and Diplacone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research for cancer therapeutics, flavonoids and related phenolic compounds have garnered significant attention. This guide provides a detailed comparison of the cytotoxic activities of two such natural products: Schizolaenone C and diplacone. The available preclinical data for each compound are presented to offer researchers, scientists, and drug development professionals a clear perspective on their potential as anticancer agents.

Summary of Cytotoxic Activity

A direct quantitative comparison of the cytotoxic potency of this compound and diplacone is challenging due to the limited publicly available data for this compound. However, existing studies provide valuable insights into their individual activities.

CompoundCell LineAssayIC50 ValueCitation
This compound A2780 (human ovarian cancer)Not specifiedWeakly active[1]
Diplacone THP-1 (human monocytic leukaemia)WST-19.31 ± 0.72 µM

Note: The term "weakly active" for this compound is as described in the cited literature, which did not provide a specific IC50 value. In the same study, the most potent compound, Nymphaeol A, exhibited an IC50 of 5.5 μg/mL against the A2780 cell line.[1]

In-Depth Look at this compound's Cytotoxic Profile

This compound is a flavanone isolated from the plant Schizolaena hystrix. Research by Murphy et al. (2006) reported the isolation of this compound and the evaluation of its cytotoxic properties.[2] A related study by the same group in 2005 investigating cytotoxic flavanones from the same plant species found that most of the isolated compounds were weakly active against the A2780 human ovarian cancer cell line.[1] While the specific IC50 value for this compound was not detailed in the available literature, its classification as "weakly active" in comparison to other compounds from the same extract suggests a lower potency in this specific cell line.

In-Depth Look at Diplacone's Cytotoxic Profile

Diplacone, a C-geranylated flavanone, has demonstrated notable cytotoxic and antiproliferative effects. A study by Kollar et al. (2013) identified diplacone as the most potent among twelve tested geranylated flavonoids against the human monocytic leukaemia cell line, THP-1. The reported half-maximal inhibitory concentration (IC50) was 9.31 ± 0.72 µM, with a lethal concentration (LC50) of 18.01 ± 1.19 µM.

Furthermore, research has explored the impact of diplacone on cellular signaling pathways, indicating that its biological activities may be linked to the inhibition of the NF-κB pathway, a key regulator of inflammatory and immune responses that is often dysregulated in cancer.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in the key studies cited.

Cytotoxicity Assay for Diplacone (WST-1 Assay)

The antiproliferative activity of diplacone against the THP-1 cell line was determined using the WST-1 (Water Soluble Tetrazolium Salt) assay.

  • Cell Culture: THP-1 cells were cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: Cells were treated with various concentrations of diplacone and incubated for a specified period.

  • WST-1 Reagent Addition: Following incubation, the WST-1 reagent was added to each well.

  • Incubation and Measurement: The plates were incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. The absorbance of the formazan product was then measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, was calculated from the dose-response curve.

General Cytotoxicity Assay Protocol (MTT Assay)

A commonly used method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While the specific assay for this compound was not detailed, the MTT assay represents a standard approach.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Incubation: The cells are then treated with different concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are incubated for a few hours to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a plate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

dot

Caption: Workflow of a typical MTT cytotoxicity assay.

Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their cytotoxic effects is critical for their development as therapeutic agents.

This compound

Currently, there is no available information in the scientific literature regarding the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action.

Diplacone

Diplacone has been shown to possess anti-inflammatory activity through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is a hallmark of many cancers, contributing to tumor initiation, progression, and metastasis. By inhibiting NF-κB, diplacone may interfere with these cancer-promoting processes.

dot

Diplacone_NFkB_Pathway Diplacone Diplacone IKK IKK Complex Diplacone->IKK Inhibits IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression Drives transcription

Caption: Proposed mechanism of diplacone via NF-κB pathway inhibition.

References

Unraveling the Bioactivity of C-Geranylated Flavanones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of C-geranylated flavanones, a class of natural products showing significant promise in various therapeutic areas. By examining their anti-inflammatory, cytotoxic, and antimicrobial properties through quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document serves as a valuable resource for advancing drug discovery and development.

C-geranylated flavanones, predominantly isolated from plants of the Paulownia genus, have garnered considerable attention for their diverse pharmacological effects. The core flavanone structure, a C6-C3-C6 skeleton, is appended with a lipophilic geranyl group, which significantly influences their biological activities.[1] Variations in the hydroxylation and methoxylation patterns on the flavanone rings, as well as modifications of the geranyl side chain, lead to a wide array of derivatives with distinct potencies.[2] This guide delves into the structure-activity relationships (SAR) of these fascinating molecules.

Comparative Analysis of Biological Activities

To facilitate a clear comparison of the bioactivities of various C-geranylated flavanones, the following tables summarize key quantitative data from published studies. These tables highlight the impact of structural modifications on their anti-inflammatory, cytotoxic, and antimicrobial efficacy.

Anti-Inflammatory Activity

The anti-inflammatory properties of C-geranylated flavanones are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[3][4]

Table 1: Inhibitory Activity of C-Geranylated Flavanones on COX-1, COX-2, and 5-LOX

CompoundSourceCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Reference
DiplaconePaulownia tomentosa1.84.2> 50[3]
3'-O-methyldiplaconePaulownia tomentosa26.310.6> 50[3]
Tomentodiplacone OPaulownia tomentosa3.68.515.2[3]
Ibuprofen (Standard)-6.34.2-[3]
Celecoxib (Standard)--0.04-[5]

IC50 values represent the concentration required to inhibit 50% of the enzyme activity.

The data suggests that the substitution pattern on the B-ring of the flavanone skeleton plays a crucial role in the inhibitory activity and selectivity towards COX enzymes.

Cytotoxic Activity

The potential of C-geranylated flavanones as anticancer agents has been explored through various cytotoxicity assays, such as the WST-1 and MTT assays, which measure cell viability.[6][7]

Table 2: Cytotoxic Activity of C-Geranylated Flavanones against Human Cancer Cell Lines

CompoundCell LineAssayIC50 / LC50 (µM)Reference
DiplaconeTHP-1 (human monocytic leukemia)WST-1 (antiproliferative)9.31 ± 0.72[7]
THP-1 (human monocytic leukemia)LDH (cytotoxic)18.01 ± 1.19[7]
3'-O-Methyl-5'-hydroxydiplaconeTHP-1 (human monocytic leukemia)WST-1 (antiproliferative)12.61 ± 0.90[7]
THP-1 (human monocytic leukemia)LDH (cytotoxic)> 30[7]
Olomoucine II (Standard)VariousCalcein AM~7[8]

IC50 (Inhibitory Concentration 50%) and LC50 (Lethal Concentration 50%) values represent the concentration of a substance that is required for 50% inhibition or cell death, respectively.

These findings indicate that the geranyl group and the hydroxylation/methoxylation pattern are critical for the cytotoxic effects of these compounds.

Antimicrobial Activity

C-geranylated flavanones have also demonstrated promising activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activity of C-Geranylated Flavanones

CompoundMicroorganismMIC (µg/mL)Reference
MimuloneMRSA2 - 4[10]
3'-O-methyldiplacolMRSA2 - 4[10]
Vancomycin (Standard)MRSA0.5 - 2-

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The lipophilicity imparted by the geranyl chain is thought to enhance the affinity of these compounds for bacterial membranes, contributing to their antibacterial effects.[11]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. A common method is a fluorometric assay.[5]

  • Reagents: COX assay buffer, COX cofactor working solution, COX probe solution, recombinant COX-1 or COX-2 enzyme, arachidonic acid solution, and test compound solution.

  • Procedure:

    • In a 96-well plate, mix the COX assay buffer, COX cofactor working solution, COX probe solution, and the respective COX enzyme (COX-1 or COX-2).

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Measure the fluorescence kinetics for 10 minutes at 25°C using a microplate reader with excitation and emission wavelengths of 535 nm and 587 nm, respectively.

    • Positive controls such as SC560 (for COX-1) and celecoxib (for COX-2) are run in parallel.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibition of 5-LOX, an enzyme involved in the biosynthesis of leukotrienes.

  • Reagents: 0.2 M borate buffer (pH 9.0), 5-LOX enzyme solution, linoleic acid (substrate), and test compound solution.

  • Procedure:

    • Incubate the 5-LOX enzyme with the test compound at various concentrations in the borate buffer for 3 minutes.

    • Start the reaction by adding linoleic acid.

    • Monitor the change in absorbance at 234 nm for 3 minutes at 25°C using a spectrophotometer. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.[12]

Cell Viability (WST-1) Assay

The WST-1 assay is a colorimetric method to quantify cell proliferation and viability.

  • Reagents: Cell culture medium, WST-1 reagent, and test compound solution.

  • Procedure:

    • Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24 hours).

    • Add WST-1 reagent to each well and incubate for 0.5-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt WST-1 to formazan, resulting in a color change.

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at approximately 440 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is commonly used.[13][14]

  • Reagents: Mueller-Hinton broth (MHB), bacterial inoculum, and test compound solution.

  • Procedure:

    • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

    • Add a standardized bacterial suspension to each well.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. A growth indicator like resazurin can be added to aid in the visualization of viability.

  • Data Analysis: The MIC value is reported in µg/mL or µM.

Visualizing the Mechanism of Action

To illustrate the molecular pathways through which C-geranylated flavanones exert their biological effects, the following diagrams are provided.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[15][16][17][18] Many anti-inflammatory compounds, including C-geranylated flavanones, act by inhibiting this pathway.[19][20]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters IkB_p P-IκBα IkB->IkB_p NFkB_active Active NF-κB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Transcription C_Geranylated_Flavanones C-Geranylated Flavanones C_Geranylated_Flavanones->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by C-geranylated flavanones.

General Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the biological activity of C-geranylated flavanones typically follows a standardized workflow.

Experimental_Workflow Extraction Extraction from Paulownia Plant Material Isolation Isolation & Purification of C-Geranylated Flavanones Extraction->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Screening In vitro Bioactivity Screening Structure->Screening Anti_inflammatory Anti-inflammatory Assays (COX, 5-LOX) Screening->Anti_inflammatory Cytotoxic Cytotoxicity Assays (WST-1, MTT) Screening->Cytotoxic Antimicrobial Antimicrobial Assays (MIC) Screening->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anti_inflammatory->SAR Cytotoxic->SAR Antimicrobial->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: A typical workflow for the discovery of bioactive C-geranylated flavanones.

This guide provides a foundational understanding of the structure-activity relationships of C-geranylated flavanones. The presented data and methodologies offer a valuable starting point for researchers aiming to explore the therapeutic potential of this promising class of natural products. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these findings into novel therapeutic agents.

References

Cross-validation of Schizolaenone C bioactivity using multiple assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comprehensive evaluation of the bioactivity of Schizolaenone C, a novel flavonoid, through a multi-assay approach. Due to the limited publicly available quantitative data on this compound's bioactivity, this document outlines the necessary experimental protocols and data presentation structures to facilitate a thorough and objective comparison with established alternative compounds. By following this guide, researchers can generate the data required to populate the comparative tables and elucidate the therapeutic potential of this compound.

Comparative Analysis of Cytotoxic Activity

To ascertain the cytotoxic potential of this compound, a cross-validation strategy employing multiple assays targeting different cellular viability markers is recommended. This approach minimizes the risk of misleading results from assay-specific artifacts and provides a more complete picture of the compound's effect on cell health.

Data Summary: Cytotoxicity

The following table should be populated with the half-maximal inhibitory concentration (IC50) values obtained from the described cytotoxicity assays. Doxorubicin, a well-characterized chemotherapeutic agent, is included as a positive control for comparison.

CompoundAssay TypeCell LineIncubation Time (hrs)IC50 (µM)
This compound MTTe.g., MCF-724Data to be generated
e.g., MCF-748Data to be generated
e.g., A54924Data to be generated
e.g., A54948Data to be generated
LDH Releasee.g., MCF-724Data to be generated
e.g., MCF-748Data to be generated
e.g., A54924Data to be generated
e.g., A54948Data to be generated
Doxorubicin MTTMCF-748~0.68 - 2.5[1]
A54948>20[1]
LDH ReleaseVarious24-72Assay dependent

Note: IC50 values for Doxorubicin can vary significantly depending on the specific experimental conditions and the cell line used[1].

Experimental Protocols: Cytotoxicity Assays

The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[2]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound or Doxorubicin and incubate for 24 or 48 hours. Include vehicle-treated cells as a negative control.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[3]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.[3]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent) and determine the IC50 value.

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_setup Cell Culture & Treatment cluster_mtt MTT Assay cluster_ldh LDH Release Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plates treat Treat with this compound & Doxorubicin (Control) start->treat incubate Incubate (24h & 48h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant mtt_incubate Incubate mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Measure Absorbance (570nm) mtt_solubilize->mtt_read analysis Calculate % Viability / % Cytotoxicity Determine IC50 Values mtt_read->analysis ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate ldh_reaction->ldh_incubate ldh_read Measure Absorbance (490nm) ldh_incubate->ldh_read ldh_read->analysis Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins (Inflammation, Pain, Fever) cox->pgs lts Leukotrienes (Inflammation, Bronchoconstriction) lox->lts indomethacin Indomethacin (Control) indomethacin->cox Inhibits schizolaenone This compound (Test Compound) schizolaenone->cox Inhibits? schizolaenone->lox Inhibits?

References

A Comparative Analysis of Schizolaenone C from Paulownia tomentosa and Schizolaena hystrix

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic flavonoid Schizolaenone C, isolated from two distinct botanical sources, reveals variations in its biological activity against different cancer cell lines. This guide provides a comparative overview of its reported cytotoxic effects, alongside the methodologies for its extraction and evaluation, to support further research and drug development initiatives.

This compound, a C-geranylated flavanone, has been identified as a promising cytotoxic agent isolated from the fruits of Paulownia tomentosa and the plant Schizolaena hystrix. While present in both species, the available scientific literature indicates a more comprehensive evaluation of its cytotoxic profile from Paulownia tomentosa.

Data Presentation: Cytotoxic Activity of this compound

The following table summarizes the reported cytotoxic activities of this compound from the two plant sources against various human cancer cell lines.

Plant SourceCancer Cell LineIC50 (µM)Reference
Paulownia tomentosaT-lymphoblastic leukaemia (CEM)Data not specified in abstract[1]
Paulownia tomentosaMultiple myeloma (RPMI 8226)Data not specified in abstract[1]
Paulownia tomentosaMultiple myeloma (U266)Data not specified in abstract[1]
Paulownia tomentosaHuman cervical cancer (HeLa)Data not specified in abstract[1]
Paulownia tomentosaHuman fibroblast (BJ)Data not specified in abstract[1]
Schizolaena hystrixHuman ovarian cancer (A2780)Data not specified in abstract[1][2]

Note: Specific IC50 values and yields of this compound were not available in the abstracts of the referenced literature. Access to the full-text articles is required for a complete quantitative comparison.

Experimental Protocols

The isolation and evaluation of this compound involve multi-step procedures, from plant material extraction to cytotoxicity assessment. The following are generalized protocols based on the methodologies described in the cited literature.

Isolation and Purification of this compound

A common method for isolating this compound involves bioassay-guided fractionation of plant extracts.

  • Extraction: The dried and powdered plant material (e.g., fruits of Paulownia tomentosa) is subjected to extraction with a suitable solvent, typically ethanol or methanol.[2][3]

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarities to separate compounds based on their chemical properties.

  • Chromatography: The fractions showing biological activity are further purified using various chromatographic techniques. This often includes column chromatography on silica gel, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[3]

  • Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay

The cytotoxic activity of this compound is typically evaluated against a panel of human cancer cell lines using assays that measure cell viability.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the comparative analysis of this compound.

Experimental Workflow for this compound Analysis cluster_source1 Source 1: Paulownia tomentosa (Fruit) cluster_source2 Source 2: Schizolaena hystrix cluster_analysis Comparative Analysis P_extraction Extraction (Ethanol) P_fractionation Fractionation P_extraction->P_fractionation P_chromatography Chromatography (Silica Gel, HPLC) P_fractionation->P_chromatography P_isolation Isolation of this compound P_chromatography->P_isolation Yield Yield Comparison P_isolation->Yield Purity Purity Assessment P_isolation->Purity Cytotoxicity Cytotoxicity Profiling P_isolation->Cytotoxicity S_extraction Extraction (Ethanol/Methanol) S_fractionation Fractionation S_extraction->S_fractionation S_chromatography Chromatography S_fractionation->S_chromatography S_isolation Isolation of this compound S_chromatography->S_isolation S_isolation->Yield S_isolation->Purity S_isolation->Cytotoxicity

Caption: A flowchart illustrating the parallel workflow for the isolation and comparative analysis of this compound from Paulownia tomentosa and Schizolaena hystrix.

Signaling Pathway (Hypothetical Cytotoxic Mechanism) SchizolaenoneC This compound Cell Cancer Cell SchizolaenoneC->Cell Target Intracellular Target(s) Cell->Target Pathway Signaling Pathway Activation/Inhibition Target->Pathway Apoptosis Apoptosis / Cell Cycle Arrest Pathway->Apoptosis Inhibition Tumor Growth Inhibition Apoptosis->Inhibition

Caption: A conceptual diagram representing a potential signaling pathway for the cytotoxic action of this compound, leading to the inhibition of tumor growth.

References

Schizolaenone C: A Comparative Analysis of In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Schizolaenone C, a flavonoid isolated from the Madagascan plant Schizolaena hystrix, has demonstrated cytotoxic effects in preclinical studies. This guide provides a comparative overview of its in vitro efficacy, presenting available experimental data and methodologies to support further research and development. To date, no in vivo studies on the efficacy of this compound have been reported in the scientific literature.

In Vitro Cytotoxicity

Research has established the cytotoxic potential of this compound against the A2780 human ovarian cancer cell line. The half-maximal inhibitory concentration (IC50) value, a measure of a compound's potency in inhibiting a biological or biochemical function, was determined for this compound.

CompoundCell LineIC50 (µg/mL)IC50 (µM)
This compoundA2780 (Human Ovarian Cancer)8.119.1

This data is derived from the publication: "Cytotoxic compounds of Schizolaena hystrix from the Madagascar rainforest" by Murphy, B. T., et al. (2006).

Experimental Protocols

The in vitro cytotoxicity of this compound was evaluated using a microplate-based assay with the A2780 human ovarian cancer cell line. The following is a detailed description of the experimental methodology.

Cell Culture and Treatment:

  • Cell Line: A2780 human ovarian cancer cells were used for the cytotoxicity assay.

  • Culture Conditions: Cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Assay Seeding: For the assay, cells were seeded into 96-well microplates at a density of 2,500 cells per well and allowed to adhere for 24 hours.

  • Compound Application: this compound was dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells were then treated with these concentrations of the compound.

Cytotoxicity Assay:

  • Assay Method: A standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, was likely employed to assess cell viability. This method measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Incubation: After the addition of this compound, the microplates were incubated for a period of 72 hours to allow for the compound to exert its cytotoxic effects.

  • Data Analysis: Following incubation, the assay was developed according to the manufacturer's protocol, and the absorbance was measured using a microplate reader. The IC50 value was then calculated from the dose-response curve generated from the absorbance readings.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro evaluation of this compound.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay A A2780 Human Ovarian Cancer Cells B Seeding in 96-well plates (2,500 cells/well) A->B D Addition of compound to cells B->D C Preparation of This compound dilutions C->D E 72-hour Incubation D->E F Cell Viability Assay (e.g., MTT) E->F G Data Analysis and IC50 Calculation F->G

In Vitro Cytotoxicity Workflow for this compound.

As no signaling pathway studies for this compound have been published, a corresponding diagram cannot be provided at this time. Further research is required to elucidate the mechanism of action through which this compound exerts its cytotoxic effects.

Safety Operating Guide

Navigating the Safe Disposal of Schizolaenone C in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. Schizolaenone C, a bioactive natural product, requires careful consideration for its disposal due to its potential biological activity. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a conservative approach, treating it as a potentially cytotoxic and hazardous compound, is recommended.

Core Principles for Disposal

The fundamental principle for disposing of this compound, and other similar bioactive compounds, is to prevent its release into the environment and to minimize exposure to personnel. This involves a multi-step process of segregation, containment, labeling, and transfer to a certified hazardous waste disposal facility.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, appropriate PPE must be worn. This includes, but is not limited to:

  • Nitrile gloves (double-gloving is recommended)

  • Safety goggles or a face shield

  • A lab coat

  • Closed-toe shoes

2. Waste Segregation: Proper segregation of waste at the point of generation is crucial.[1] Different waste streams should be kept separate to ensure proper handling and disposal. For this compound, the following categories of waste should be considered:

  • Solid Waste: This includes unused or expired pure compound, contaminated lab supplies such as pipette tips, centrifuge tubes, and gloves.

  • Liquid Waste: This comprises solutions containing this compound, such as experimental residues and cleaning solutions.

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound fall into this category.

3. Containment and Labeling:

Each waste stream must be placed in a designated, properly labeled, and sealed container.[1][2]

  • Solid Waste:

    • Collect in a dedicated, leak-proof, and clearly labeled container.[2] The container should be marked with "Cytotoxic Waste" or "Hazardous Chemical Waste".[3][4]

    • For materials lightly contaminated, such as gloves and paper towels, placing them in a designated pail for incineration is a common practice.[5]

  • Liquid Waste:

    • Collect in a sealed, shatter-proof container, preferably made of a material compatible with the solvents used.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent.[6]

    • Do not mix incompatible waste streams.[6]

  • Sharps Waste:

    • Place all contaminated sharps immediately into a designated, puncture-resistant sharps container.[3]

    • The container should be labeled with "Cytotoxic Sharps" or "Biohazardous Sharps" as appropriate.

4. Storage of Waste:

Waste containers should be stored in a designated and secure area within the laboratory, away from general traffic.[2] This "Satellite Accumulation Area" must be clearly marked.[6]

5. Disposal Procedure:

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1]

  • Never dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste containers.[7]

  • Follow all institutional and local regulations for waste manifest and pickup procedures.

Quantitative Data Summary

Waste TypeContainerLabelingDisposal Route
Solid Waste (Pure compound, contaminated consumables)Leak-proof, sealed container"Cytotoxic Waste" / "Hazardous Chemical Waste"Licensed Hazardous Waste Disposal
Liquid Waste (Solutions containing the compound)Shatter-proof, sealed container"Hazardous Waste", Chemical Name, Concentration, SolventLicensed Hazardous Waste Disposal
Sharps Waste (Contaminated needles, etc.)Puncture-resistant sharps container"Cytotoxic Sharps" / "Biohazardous Sharps"Licensed Hazardous Waste Disposal

Experimental Workflow for Disposal

Caption: Workflow for the proper disposal of this compound waste.

This systematic approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific waste disposal guidelines and EHS office for detailed procedures.

References

Personal protective equipment for handling Schizolaenone C

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to hazardous chemicals.[1][2] All personnel must be trained in the proper selection and use of PPE for handling cytotoxic agents.[1] The following table summarizes the essential PPE for handling Schizolaenone C.

PPE ComponentSpecificationPurpose
Gloves Two pairs of chemotherapy-tested, powder-free nitrile gloves.[1][3] Industrial thickness (>0.45mm) for spills.[4]Prevents dermal absorption, which is a common route of exposure to cytotoxic drugs.[3]
Gown Disposable, fluid-resistant, long-sleeved gown with cuffs.[2][5]Protects skin and clothing from accidental splashes and contamination.[2]
Eye/Face Protection Chemical splash goggles and a full-face shield.[1][5]Protects against splashes and aerosols, especially when not working in a containment hood.[1]
Respiratory Protection An approved, fit-tested respirator (e.g., N95 or higher) should be used when there is a risk of aerosol generation.[2][5]Prevents inhalation of airborne particles of the compound.
Additional PPE Cap and shoe covers.[1]Provides an additional layer of protection to prevent the spread of contamination.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical to minimize exposure risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Controlled Area don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials & Spill Kit don_ppe->gather_materials work_in_hood Work in a Certified Chemical Fume Hood or BSC gather_materials->work_in_hood Proceed to Handling weigh_handle Weigh and Handle Compound work_in_hood->weigh_handle label_containers Clearly Label All Containers weigh_handle->label_containers decontaminate Decontaminate Surfaces label_containers->decontaminate Proceed to Cleanup doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Cytotoxic Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands Final Step

Standard operating procedure for handling this compound.

Operational Plan

1. Designated Handling Area:

  • All work with this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control for potential exposure.[5]

  • Access to this area should be restricted to trained and authorized personnel.

2. Preparation:

  • Before handling the compound, ensure that a spill kit appropriate for cytotoxic drugs is readily available.[5]

  • Properly don all required PPE as outlined in the table above.

  • Prepare all necessary equipment and reagents in advance to minimize time spent handling the open compound.

3. Handling:

  • When handling the solid form of this compound, take care to avoid the generation of dust.

  • If there is a risk of generating aerosols, an approved and fit-tested respirator is mandatory.[5]

  • Use dedicated labware for handling this compound.

  • All containers holding this compound must be clearly labeled with the compound name and appropriate hazard warnings.

4. Decontamination and Cleaning:

  • After handling is complete, decontaminate all surfaces and equipment. A detergent solution is generally recommended for initial cleaning.[2]

  • Follow decontamination with a suitable chemical inactivating agent if one is known; otherwise, thorough cleaning with multiple rinses is necessary.

  • All cleaning materials must be disposed of as cytotoxic waste.[2]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, labware, and cleaning materials, must be segregated as cytotoxic waste.[4]

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.

  • Disposal Procedure:

    • Place all contaminated solid waste into a designated cytotoxic waste bag or container.

    • For liquid waste, consult your institution's hazardous waste disposal guidelines. Do not pour liquid waste containing this compound down the drain.[6]

    • Seal the waste containers securely.

    • Arrange for the disposal of the cytotoxic waste through your institution's environmental health and safety office, following all local and national regulations.[6]

Spill Management

In the event of a spill, prompt and correct action is essential to contain the contamination and mitigate exposure risks.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[2]

  • Don Appropriate PPE: Before attempting to clean the spill, don the full complement of PPE, including double gloves, a disposable gown, eye and face protection, and a respirator.[2]

  • Contain the Spill: Use absorbent materials from a cytotoxic spill kit to cover and contain the spill.[2]

  • Clean the Spill: Carefully collect all contaminated materials and place them in a cytotoxic waste container.[2]

  • Decontaminate the Area: Clean the spill area thoroughly with a detergent solution, followed by any other institutionally approved decontaminating agents.[2]

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.[2]

  • Report the Spill: Report the incident to your supervisor and your institution's environmental health and safety office.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.